Pantoprazole sodium hydrate
Description
Evolution of Gastric Acid Secretion Inhibition Strategies: A Chemical Perspective
The effort to control gastric acid has a long history, evolving from simple neutralization to highly specific enzymatic inhibition. nih.gov Initially, strategies were limited to direct neutralization of secreted acid using antacids. nih.govresearchgate.net The subsequent development of anticholinergic drugs represented a step towards physiological control, but their lack of specificity led to numerous side effects.
A major breakthrough came with the application of receptor theory, leading to the design of histamine (B1213489) H2-receptor antagonists in the 1970s. nih.govkarger.com Compounds like cimetidine (B194882) were designed to competitively block the histamine H2 receptor on gastric parietal cells, thereby reducing acid secretion stimulated by histamine. jpp.krakow.pl This marked a significant shift from simple chemical neutralization to targeted receptor antagonism.
The 1980s witnessed a further evolution with the development of proton pump inhibitors (PPIs). wikipedia.org This new class of drugs represented a paradigm shift, as their target was not a receptor but the final step in the acid secretion pathway: the H+/K+ ATPase enzyme system, or "proton pump". nih.govwikipedia.org By irreversibly inhibiting this enzyme, PPIs provide a more profound and prolonged reduction of stomach acid production compared to H2-receptor antagonists. wikipedia.org The first PPI, omeprazole (B731), was launched in 1988, paving the way for other derivatives. wikipedia.orgwikipedia.org More recent research has explored potassium-competitive acid blockers (P-CABs), which reversibly inhibit the proton pump and offer a different kinetic profile. wikipedia.org
Table 1: Timeline of Gastric Acid Inhibition Strategies
| Era | Dominant Strategy | Chemical Class/Example | Mechanism of Action |
|---|---|---|---|
| Pre-1970s | Acid Neutralization / Receptor Blockade | Antacids, Anticholinergics | Direct neutralization of luminal acid; non-specific blockade of acetylcholine (B1216132) receptors. |
| 1970s | H2 Receptor Antagonism | Cimetidine, Ranitidine | Competitive blockade of histamine H2 receptors on parietal cells. karger.com |
| 1980s-Present | Proton Pump Inhibition (Irreversible) | Omeprazole, Lansoprazole (B1674482), Pantoprazole (B1678409) | Covalent, irreversible inhibition of the H+/K+ ATPase enzyme. wikipedia.orgdrugbank.com |
| 2010s-Present | Potassium-Competitive Acid Blockade (Reversible) | Vonoprazan, Revaprazan | Reversible, competitive inhibition of the potassium-binding site of the H+/K+ ATPase. wikipedia.org |
Role of Substituted Benzimidazoles in Contemporary Pharmacological Research
The benzimidazole (B57391) nucleus, a heterocyclic aromatic compound formed by the fusion of benzene (B151609) and imidazole, is a privileged scaffold in medicinal chemistry. wisdomlib.orgresearchgate.net Its derivatives exhibit a remarkably broad spectrum of biological activities, making them crucial components in the development of various therapeutic agents. derpharmachemica.com
Extensive research has demonstrated the efficacy of substituted benzimidazoles in diverse therapeutic areas. derpharmachemica.com Depending on the nature and position of the substituents, these compounds can function as antiulcer, anthelmintic, antifungal, antihypertensive, antiviral, and anticancer agents. wisdomlib.orgderpharmachemica.com The discovery that specific substitutions on the benzimidazole ring could yield potent inhibitors of the gastric proton pump was a pivotal moment in drug development. wikipedia.org
The class of PPIs, including pantoprazole, are chemically classified as substituted benzimidazoles. europa.eu These molecules typically consist of a benzimidazole ring system linked to a pyridine (B92270) ring via a methylsulfinyl group. karger.comwikipedia.org The optimization of these structures, including the addition of groups like methoxy (B1213986) or difluoromethoxy substituents to the benzimidazole or pyridine moieties, was crucial for enhancing properties such as stability at neutral pH and the rate of acid-mediated conversion to the active form within the parietal cell. wikipedia.orgresearchgate.net This targeted chemical modification allowed for the creation of a portfolio of PPIs, each with a distinct profile. wikipedia.org
Table 2: Selected Pharmacological Activities of Benzimidazole Derivatives
| Pharmacological Activity | Example Compound(s) | Reference |
|---|---|---|
| Antiulcer (Proton Pump Inhibitor) | Omeprazole, Pantoprazole | researchgate.netderpharmachemica.com |
| Anthelmintic | Albendazole, Mebendazole | derpharmachemica.com |
| Antifungal | Various fluorinated derivatives | nih.gov |
| Anti-inflammatory | 1-(substituted pyrimidin-2-yl)benzimidazoles | mdpi.com |
| Antihypertensive | Substituted benzimidazole derivatives | derpharmachemica.com |
| Anticancer | Various derivatives | derpharmachemica.com |
Defining the Scope of Academic Inquiry into Pantoprazole Sodium Hydrate's Fundamental Properties and Interactions
Pantoprazole sodium hydrate (B1144303) is a second-generation proton pump inhibitor identified after years of research and first marketed in 1994. wikipedia.org Chemically, it is the sodium salt of a racemic mixture of pantoprazole enantiomers, existing in a hydrated form. europa.eunih.gov Its systematic IUPAC name is sodium;5-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;hydrate. nih.gov
Academic inquiry into this compound focuses on several key chemical and physical properties. A primary area of investigation is its synthesis, which involves a multi-step process including the condensation of substituted benzimidazole and pyridine precursors, followed by a controlled oxidation of the resulting thioether to the target sulfoxide (B87167). europa.eunih.govacs.org
Another critical aspect is the compound's pH-dependent stability. Pantoprazole is a weak base that is relatively stable at neutral pH but undergoes rapid degradation and conversion to its active form in a highly acidic environment, such as that found in the secretory canaliculi of gastric parietal cells. nih.govchemicalbook.com This acid-activated "prodrug" mechanism is central to its targeted action. The active metabolite, a cyclic sulfenamide (B3320178), then forms irreversible covalent bonds with cysteine residues on the H+/K+ ATPase, inhibiting its function. drugbank.com
Further research explores its solid-state chemistry, including the characterization of its hydrated forms, and its potential to form complexes with metal ions. orientjchem.org The study of its fundamental properties—structure, synthesis, reactivity, and molecular interactions—provides the essential scientific foundation for understanding its mechanism of action and its place within the broader field of medicinal chemistry.
Table 3: Chemical and Physical Properties of this compound
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | C16H16F2N3NaO5S | nih.gov |
| Molecular Weight | 423.4 g/mol | nih.gov |
| Appearance | White to off-white crystalline powder | chemicalbook.com |
| IUPAC Name | sodium;5-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;hydrate | nih.gov |
| Chirality | Racemic mixture of (+) and (-) enantiomers | europa.eu |
| Solubility | Freely soluble in water; very slightly soluble in phosphate (B84403) buffer at pH 7.4 | nih.govchemicalbook.com |
| Stability | pH-dependent; rate of degradation increases with decreasing pH. nih.gov | nih.gov |
Properties
IUPAC Name |
sodium;5-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N3O4S.Na.H2O/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16;;/h3-7,15H,8H2,1-2H3;;1H2/q-1;+1; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJRLPRCWSHOFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)OC.O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N3NaO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164579-32-2, 718635-09-7 | |
| Record name | 1H-Benzimidazole, 6-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-, sodium salt, hydrate (2:2:3) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.937 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sodium-5-(difluormethoxy)-2- [(3,4-dimethoxy-2-pyridyl) methylsulfinyl]-1H-benzimidazol sesquihydrat | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 718635-09-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Synthesis and Process Chemistry of Pantoprazole Sodium Hydrate
Established Synthetic Pathways and Methodological Variations
The synthesis of pantoprazole (B1678409) is primarily a four-step process. europa.eu It begins with the formation of a thioether intermediate through a condensation reaction, followed by a critical oxidation step to form the sulfoxide (B87167), which is the active moiety. Subsequent steps involve the formation of the sodium salt and its isolation as a specific hydrate (B1144303). europa.eu
Condensation Reactions and Intermediate Formation
The synthesis of pantoprazole commences with the condensation of two key intermediates: 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole and 2-(chloromethyl)-3,4-dimethoxypyridine (B69304) hydrochloride. nih.govresearchgate.net This reaction, conducted under basic conditions, yields the thioether intermediate, 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole. researchgate.netnih.gov
A critical aspect of this step is the potential for side reactions. For instance, methylation can occur on the nitrogen of the benzimidazole (B57391) ring, leading to isomeric impurities that are challenging to separate from the desired product. google.com
Table 1: Key Intermediates in Pantoprazole Synthesis
| Intermediate Name | Chemical Formula | Role in Synthesis |
| 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole | C8H6F2N2OS | Benzimidazole precursor nih.govnih.gov |
| 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride | C8H10ClNO2 · HCl | Pyridine (B92270) precursor nih.govgoogle.com |
| 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole | C16H15F2N3O2S | Thioether intermediate nih.govresearchgate.net |
Oxidation Methodologies: Reagents and Conditions
The oxidation of the sulfide (B99878) intermediate to the corresponding sulfoxide is the most critical and challenging step in pantoprazole synthesis. researchgate.net This transformation is what confers the pharmacological activity to the molecule. A key challenge is to prevent overoxidation to the corresponding sulfone impurity, which is structurally similar to pantoprazole and difficult to remove. nih.govacs.org
A variety of oxidizing agents have been employed for this conversion. Early methods utilized reagents like m-chloroperoxybenzoic acid (m-CPBA). nih.govdrugfuture.com However, due to cost and the generation of byproducts, other oxidants have gained prominence in industrial processes. nih.gov
Commonly Used Oxidizing Agents:
Sodium Hypochlorite (B82951) (NaOCl): This is a widely used reagent due to its low cost, commercial availability, and ability to be used in aqueous or biphasic systems. nih.govacs.org The reaction is typically performed at controlled temperatures (e.g., 0-8°C) and pH (e.g., 9-11) to minimize overoxidation. google.com
Hydrogen Peroxide: Often used in combination with a metal catalyst, such as ammonium (B1175870) molybdate (B1676688) or vanadium oxide. nih.govgoogle.comgoogleapis.com
Peracids: Besides m-CPBA, other peracids have been explored. nih.govnih.gov
Other Reagents: N-bromosuccinamide, tertiary butyl hydroperoxide, and oxone have also been reported for this oxidation step. nih.govnih.govgoogle.com
The choice of oxidant and reaction conditions significantly impacts the purity profile of the final product. The formation of the sulfone impurity is a primary concern, and processes are designed to keep its level to a minimum. acs.org
Table 2: Comparison of Common Oxidizing Agents for Pantoprazole Synthesis
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Sodium Hypochlorite (NaOCl) | Aqueous/biphasic system, pH 9-11, 0-8°C google.com | Low cost, readily available, scalable acs.org | Potential for overoxidation if not controlled |
| Hydrogen Peroxide (H₂O₂) | With metal catalysts (e.g., ammonium molybdate) nih.govgoogle.com | Relatively clean oxidant | Requires catalyst, potential for hazardous conditions googleapis.com |
| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (B109758) solvent nih.gov | Effective oxidant | Costly, generates solid byproduct nih.gov |
Purification and Isolation Techniques
Following the oxidation, the pantoprazole free base is converted to its sodium salt. This is generally achieved by treating the pantoprazole base with a sodium source, such as sodium hydroxide (B78521), in a suitable solvent like acetone (B3395972) or ethanol (B145695). google.comjustia.com
The final step is the crystallization of pantoprazole sodium as a specific hydrate, most commonly the sesquihydrate. google.com The control of hydration is critical and can be influenced by factors such as temperature, solvent system, and the presence of seed crystals.
Purification is often achieved through recrystallization. justia.com A common method involves dissolving the crude pantoprazole sodium in a solvent like acetone or a mixture of dichloromethane and ethanol, followed by precipitation or crystallization to obtain the pure product. justia.com Techniques such as filtration and drying under vacuum are employed to isolate the final crystalline solid. google.comgoogle.com The purity of the final product is rigorously checked to ensure it meets pharmacopeial standards, with particular attention paid to the levels of the sulfone and any remaining thioether intermediates. europa.eu
Green Chemistry Approaches in Pantoprazole Synthesis
Aqueous Reaction Media Investigations
A key area of green chemistry research in pantoprazole synthesis is the use of water as a reaction solvent. acs.orgnih.gov Traditionally, many steps in the synthesis have been carried out in organic solvents. However, conducting reactions in water offers significant environmental benefits by reducing volatile organic compound (VOC) emissions and simplifying waste treatment.
Researchers have successfully demonstrated that both the initial condensation reaction and the critical oxidation step can be performed in aqueous media. nih.govacs.orgnih.gov For instance, the condensation of the key intermediates can be carried out in water using sodium hydroxide as the base. acs.org Similarly, the oxidation of the thioether to pantoprazole can be achieved using sodium hypochlorite in an aqueous solution, eliminating the need for organic solvents in this step. nih.govacs.org These aqueous-based methods have been shown to produce pantoprazole in good yield and high purity, making them viable and greener alternatives to traditional processes. acs.orgnih.gov The formation of certain impurities has also been observed to be influenced by the solvent system, with aqueous media sometimes favoring different impurity profiles. acs.org
Solvent Reduction and Recovery Strategies
Beyond the use of water, other green chemistry principles are being applied to the synthesis of pantoprazole. These include minimizing the total number and volume of organic solvents used throughout the entire process. nih.gov One-pot synthesis strategies, where intermediates are not isolated, contribute significantly to solvent reduction by eliminating the need for workup and purification steps between reactions. nih.govgoogle.com
Where organic solvents are still necessary, efforts are made to use less hazardous options and to implement solvent recovery and recycling programs. For example, after an extraction or crystallization step, the solvent can be distilled and reused in subsequent batches, reducing both waste and raw material costs. The selection of solvents is also carefully considered, with a preference for those with better environmental, health, and safety profiles. The development of processes that use minimal organic solvents not only makes the synthesis more economical but also significantly reduces its environmental impact. nih.gov
Impurity Profiling and Control in Synthetic Processes
The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug manufacturing, mandated by global regulatory agencies to ensure the quality, safety, and efficacy of the final product. nih.gov For pantoprazole sodium sesquihydrate, a widely used proton pump inhibitor, a thorough understanding of its impurity profile is essential. nih.govnih.gov The United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) specify several impurities that must be monitored and controlled. nih.gov
The synthesis of pantoprazole typically involves the condensation of 2-chloromethyl-3,4-dimethoxypyridinium hydrochloride with 5-(difluoromethoxy)-1H-benzimidazole-2-thiol to form the thioether intermediate, which is then oxidized to the sulfoxide, pantoprazole. nih.govnih.gov Several process-related impurities can arise during this synthesis.
Pantoprazole Sulfone (Impurity A): A primary and critical impurity is the sulfone derivative of pantoprazole (Impurity A). acs.orgresearchgate.net This impurity is formed due to the over-oxidation of the pantoprazole sulfoxide during the oxidation step. nih.govacs.org The structural similarity between the desired sulfoxide and the sulfone impurity makes its removal challenging. acs.org
N-Oxides: The formation of pantoprazole N-oxide is another process-related impurity. acs.orgakjournals.com This occurs on the pyridine ring of the pantoprazole molecule. akjournals.com A related impurity, pantoprazole sulfone N-oxide, is also a potential byproduct. akjournals.comcaymanchem.comsynzeal.com
N-methylated Byproducts (Impurities D and F): Impurities D and F are N-methylated derivatives of pantoprazole, specifically resulting from methylation on the benzimidazole moiety. nih.govnih.gov The exact mechanism for their formation has been a subject of investigation. One proposed pathway involves the use of methanol (B129727) as a solvent in some synthetic methods. Methanol may be converted to formaldehyde (B43269) and formic acid, which can then lead to the Eschweiler-Clarke reaction, causing methylation. nih.gov Additionally, trace amounts of formaldehyde in commercial methanol could also contribute to the formation of these byproducts. nih.gov
Other Process-Related Impurities:
Pantoprazole Sulfide (Impurity B): This is the thioether intermediate that may remain unreacted from the oxidation step. nih.govnih.gov
5-(difluoromethoxy)-1H-benzimidazole-2-thiol (Impurity C): This is one of the starting materials used in the synthesis. nih.govnih.gov
Pantoprazole Dimer (Impurity E): This impurity involves the formation of a bibenzimidazolyl structure. nih.gov Its formation is proposed to occur through a radical cation mechanism, particularly in a pH range of 5–8. nih.govnih.gov
A summary of common process-related impurities is provided in the table below.
Table 1: Common Process-Related Impurities in Pantoprazole Synthesis
| Impurity Name | Type | Formation Mechanism |
|---|---|---|
| Pantoprazole Sulfone (Impurity A) | Over-oxidation product | Oxidation of the target sulfoxide to a sulfone. nih.govacs.org |
| Pantoprazole N-Oxide | Oxidation byproduct | Oxidation of the pyridine nitrogen. acs.orgakjournals.com |
| Pantoprazole Sulfone N-Oxide | Oxidation byproduct | Oxidation of both the sulfur and pyridine nitrogen. akjournals.comcaymanchem.com |
| N-Methylated Byproducts (D & F) | Side-reaction product | Methylation of the benzimidazole nitrogen, possibly via the Eschweiler-Clarke reaction or formaldehyde contaminants. nih.govnih.gov |
| Pantoprazole Sulfide (Impurity B) | Unreacted intermediate | Incomplete oxidation of the thioether intermediate. nih.govnih.gov |
| 5-(difluoromethoxy)-1H-benzimidazole-2-thiol (Impurity C) | Unreacted starting material | Carryover of one of the initial reactants. nih.govnih.gov |
Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products that may form under various stress conditions. researchgate.net Pantoprazole is known to be unstable in acidic conditions. nih.gov The rate of degradation increases as the pH decreases, which can lead to significant discoloration. nih.gov This is particularly relevant during the work-up phase of the synthesis, where the pH might be adjusted. For instance, lowering the pH to approximately 7.5–9.0 is sometimes done to facilitate the extraction of the pantoprazole free base into an organic solvent. nih.gov
Studies have shown that pantoprazole degrades under various stress conditions, including acid and base hydrolysis, oxidation, and photolysis. akjournals.comactascientific.com Under oxidative stress, impurities such as the sulfone derivative (Impurity A) and N-oxide derivatives are formed. akjournals.com Photolytic degradation can also lead to the formation of specific impurities. akjournals.comactascientific.com It is crucial to analyze for these degradation products during the synthesis process to ensure the purity of the final product. High-performance liquid chromatography (HPLC) is a common analytical technique used for this purpose. akjournals.comchinjmap.com
Effective control of impurities is a cornerstone of a robust manufacturing process for pantoprazole sodium hydrate. Several strategies are employed to minimize the formation of critical impurities.
Control of Sulfone Impurity: The formation of the sulfone impurity is a significant concern. The choice of oxidizing agent and reaction conditions plays a crucial role in controlling this impurity. Sodium hypochlorite (NaOCl) is a widely used oxidizing agent due to its cost-effectiveness and ability to control the sulfone impurity. nih.govacs.org The slow, dropwise addition of the oxidizing agent at low temperatures (e.g., 0–5 °C) is a key process parameter to prevent over-oxidation. nih.govacs.org Some processes may also utilize a two-phase system to manage the reaction. google.com
Control of N-methylated Impurities: To control the formation of N-methylated byproducts, careful selection of solvents is necessary. Avoiding methanol or ensuring its purity (free from formaldehyde) can mitigate the risk of the Eschweiler-Clarke reaction. nih.gov
General Control Strategies:
pH Control: Maintaining the appropriate pH throughout the synthesis and work-up is critical to prevent acid-catalyzed degradation. nih.gov
One-Pot Synthesis: Some processes utilize a one-pot synthesis approach, which can improve yield and purity by minimizing the isolation of intermediates. acs.orggoogle.com
Purification Techniques: After the reaction, purification steps are employed to remove any remaining impurities. This can involve crystallization and washing of the final product. nih.gov The use of specific anti-solvents like diisopropyl ether has also been reported. google.com
Analytical Monitoring: In-process controls using techniques like HPLC are essential to monitor the progress of the reaction and the levels of impurities, allowing for adjustments to be made in real-time. nih.gov
The table below summarizes some of the key control strategies for critical impurities.
Table 2: Control Strategies for Critical Impurities in Pantoprazole Synthesis
| Impurity | Control Strategy |
|---|---|
| Pantoprazole Sulfone (Impurity A) | Use of controlled oxidizing agents like sodium hypochlorite. nih.govacs.org Slow, dropwise addition of the oxidant at low temperatures. nih.govacs.org |
| N-Methylated Byproducts (D & F) | Avoidance or use of high-purity methanol to prevent the Eschweiler-Clarke reaction. nih.gov |
| Degradation Products | Strict control of pH during synthesis and work-up. nih.gov |
Solid State Chemistry and Pharmaceutical Crystallography of Pantoprazole Sodium Hydrate
Crystallization Science and Crystal Engineering
The controlled crystallization of pantoprazole (B1678409) sodium is fundamental to obtaining the desired solid-state form with consistent properties. Crystal engineering focuses on understanding and manipulating the intermolecular interactions that govern the formation of a specific crystal lattice.
Solvent-mediated phase transformations occur when a less stable solid form converts into a more stable form in the presence of a solvent. This is a critical consideration in the manufacturing and storage of pantoprazole sodium.
It has been observed that the less stable monohydrate and another form, designated Form A, will convert into the more physically stable Form B when placed in a saturated solution or suspension. nih.govresearchgate.net This highlights the importance of solvent selection and control of humidity during processing and storage.
Furthermore, specific transformations between solvates and hydrates have been detailed. For instance, pantoprazole sodium monohydrate can transform into an acetone-water heterosolvate through either vapor sorption or solvent-mediated transformation. researchgate.net Conversely, the heterosolvate can convert back to the monohydrate when exposed to hexane (B92381) vapor or upon heating. researchgate.net Similarly, solid-state conversions can be induced by treating one crystalline form with a specific solvent; for example, Form II can be converted to an acetone (B3395972) solvate by treatment with acetone. google.com These transformations are often monitored in-situ using techniques like Raman spectroscopy to understand the kinetics and mechanisms of the conversion process. researchgate.net
Nucleation and Growth Mechanisms of Different Forms
The formation of a specific crystalline phase of pantoprazole sodium hydrate (B1144303) is a result of molecular aggregation processes within a solution that lead to the development of stable nuclei. asianpubs.org This initial step, known as nucleation, is followed by a growth phase where these nuclei mature into macroscopic crystals. asianpubs.org The entire crystallization process is fundamental in controlling the crystalline form and the size and shape distribution of the final drug substance. asianpubs.org
The mechanism for the formation of different solid-state forms is often a solvent-mediated transformation. researchgate.net Studies have shown that less stable forms, such as the monohydrate and another form designated as Form A, are not physically stable and will convert into the more physically stable Form B when in a saturated solution or suspension. nih.govresearchgate.net This transformation is governed by the nucleation and growth of the more stable crystalline form (Form B) at the expense of the less stable, metastable form. researchgate.net
Environmental conditions such as temperature and humidity can also drive the nucleation of different hydrate forms. For instance, a reversible transition between S(-) pantoprazole sodium trihydrate and S(-) pantoprazole sodium hemipentahydrate has been observed. The transition from the trihydrate to the hemipentahydrate occurs at approximately 40°C, while the reverse transition is induced by high humidity. researchgate.net This indicates that the nucleation of a specific hydrate is thermodynamically dependent on the surrounding temperature and water vapor pressure. The water molecules themselves play a critical role; their small size allows them to fill structural voids, and their capacity for multidirectional bonding helps link drug molecules into stable crystal structures. asianpubs.org
Control of Crystalline Forms for Material Purity and Stability
Controlling the crystalline form of pantoprazole sodium hydrate is essential for ensuring material purity and stability. The presence of multiple crystalline forms (polymorphism and pseudopolymorphism) can lead to variations in physicochemical properties. asianpubs.org Several methods are employed to control which crystalline form is produced.
One of the primary methods is the careful selection of solvents for crystallization. Pantoprazole sodium can form various novel and stable crystalline solvates with different ketone solvents. google.com This demonstrates that the choice of solvent system is a critical parameter in directing the crystallization outcome to a desired form.
Temperature and humidity are also key control parameters. As noted previously, the transition between the trihydrate and hemipentahydrate forms of S(-) pantoprazole sodium is temperature-dependent. researchgate.net Similarly, exposure to high relative humidity can cause the conversion of less stable forms into a more stable hydrate. nih.govresearchgate.net Therefore, controlling the temperature and water content during manufacturing and storage is crucial for maintaining the stability of a specific crystalline form.
Processing techniques offer another avenue of control. An amorphous form of pantoprazole sodium can be obtained through methods like conventional spray drying or by the distillation of a solvent under reduced pressure. nih.govresearchgate.net These techniques rapidly remove the solvent, preventing the ordered molecular arrangement required for crystal nucleation and growth, thus yielding a disordered, amorphous solid. The stability of any given form is a critical attribute, with research identifying a specific hydrate, Form B, as the most physically stable form of pantoprazole sodium. nih.govresearchgate.net
Spectroscopic and Diffractometric Characterization Techniques for Solid Forms
A variety of analytical techniques are used to characterize the different solid forms of this compound, providing information on crystal structure, packing, and molecular vibrations.
X-ray Powder Diffraction (PXRD)
X-ray Powder Diffraction (PXRD) is a primary technique for identifying and distinguishing between different crystalline forms of this compound. Each crystalline form produces a unique diffraction pattern, which serves as a fingerprint for that specific structure. For example, the thermal degradation of pantoprazole sodium sesquihydrate, which involves the loss of bound water and the collapse of the crystal lattice, can be confirmed by variable temperature PXRD (VT-PXRD), which shows a complete change to a broad amorphous halo at around 120°C. asianpubs.org
Numerous distinct crystalline forms of pantoprazole sodium have been identified by their characteristic PXRD peaks. The table below summarizes the key diffraction peaks (expressed as 2θ values) for several reported forms.
| Characteristic Peaks (2θ ± 0.2°) | Additional Peaks (2θ ± 0.2°) |
|---|
Single Crystal X-ray Diffractometry (SXRD)
Single Crystal X-ray Diffractometry (SXRD) provides definitive structural information, including bond lengths, bond angles, and the precise arrangement of molecules and solvent/water molecules in the crystal lattice. The crystal structure of pantoprazole sodium sesquihydrate Form I has been solved using synchrotron X-ray data. imsa.edu
This analysis revealed that the compound crystallizes in the orthorhombic space group Pbca. imsa.edu The structure is characterized by layers parallel to the bc-plane, with one layer containing the sodium coordination spheres. imsa.edu Two independent sodium ions exist in the structure with trigonal bipyramidal and octahedral coordination. imsa.edu SXRD is also utilized in the broader characterization of other S(-) pantoprazole sodium hydrates. researchgate.net
Crystallographic Data for Pantoprazole Sodium Sesquihydrate Form I
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pbca (#61) |
| a | 33.4862(6) Å |
| b | 17.29311(10) Å |
| c | 13.55953(10) Å |
| Volume | 7852.06(14) ų |
Infrared (IR) and Near-Infrared (NIR) Spectroscopy
Infrared (IR) and Near-Infrared (NIR) spectroscopy are valuable tools for characterizing the solid forms of pantoprazole sodium. nih.govresearchgate.net These techniques probe the vibrational modes of molecules, which are sensitive to the local chemical environment and intermolecular interactions, such as hydrogen bonding. Differences in the crystal lattice of various polymorphs and hydrates result in distinct IR and NIR spectra, allowing for their differentiation. These methods have been applied to characterize newly identified hydrate forms (Form A and Form B) and the amorphous form of pantoprazole sodium. nih.govresearchgate.net IR spectroscopy has also been used to identify novel crystalline forms, such as the monosolvate of pantoprazole sodium with diethyl ketone. google.com
Raman Spectroscopy
Raman spectroscopy, like IR spectroscopy, measures molecular vibrations but is based on inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to IR. This technique has been successfully used to characterize different hydrate and amorphous forms of pantoprazole sodium, providing additional structural insights. nih.govresearchgate.net
Thermal Analysis (Thermogravimetric Analysis - TG)
Thermogravimetric analysis (TGA) is a crucial technique for characterizing the thermal stability and stoichiometry of hydrated pharmaceutical solids like this compound. TGA measures the change in mass of a sample as a function of temperature, providing quantitative information about the loss of volatiles, such as water, upon heating.
For pantoprazole sodium sesquihydrate, TGA reveals a distinct weight loss corresponding to the dehydration of the crystalline material. Studies have shown that the total weight loss observed in the TGA thermogram for pantoprazole sodium sesquihydrate is comparable to the water content determined by Karl Fischer titration. asianpubs.org One study using high-resolution dynamic TGA determined a total weight loss of 6.534% (w/w) from 29.6°C to 108.13°C, which aligns well with the Karl Fischer result of 6.65%. asianpubs.org
The dehydration process for the sesquihydrate form typically occurs in a specific temperature range. A sharp inflection in the TGA curve is observed with an onset at approximately 97.22°C and an endset around 108.13°C. asianpubs.org The weight loss within this specific range, attributed to the loss of bound water from the crystal lattice, was found to be 5.288%. asianpubs.org This loss of bound water leads to the collapse of the crystal lattice, resulting in a transition to an amorphous state, which has been confirmed by variable temperature powder X-ray diffraction (VT-PXRD) studies. asianpubs.org At temperatures between 100°C and 120°C, the diffraction pattern changes significantly, ultimately becoming a broad amorphous halo. asianpubs.org
The theoretical water content for 100% crystalline pantoprazole sodium sesquihydrate is calculated to be 6.24% (w/w). asianpubs.org The experimentally determined weight loss of bound water from TGA can be used to calculate the degree of crystallinity of a given sample. For instance, a sample with a bound water weight loss of 5.288% was determined to have a degree of crystallinity of 84.7%. asianpubs.orgresearchgate.net
TGA has also been employed to differentiate and quantify mixtures of different hydrate forms of pantoprazole sodium. For example, high-resolution modulated TGA has been successfully used to quantify pantoprazole sodium monohydrate in a mixture with the sesquihydrate form, achieving a limit of detection of 1 wt%. nih.gov The distinct dehydration profiles of the two forms in the second derivative thermogram allow for their quantification. nih.gov
In another example, the TGA thermogram of a pantoprazole sodium heterosolvate (containing both water and acetone) showed a two-step weight loss, distinguishing it from the single-step dehydration of the sesquihydrate. researchgate.net
| Parameter | Value | Reference |
|---|---|---|
| Total Weight Loss (29.6-108.13°C) | 6.534% (w/w) | asianpubs.org |
| Bound Water Weight Loss | 5.288% (w/w) | asianpubs.org |
| Dehydration Onset Temperature | ~97.22°C | asianpubs.org |
| Dehydration Endset Temperature | ~108.13°C | asianpubs.org |
| Theoretical Water Content (100% Crystalline) | 6.24% (w/w) | asianpubs.org |
| Calculated Degree of Crystallinity | 84.7% | asianpubs.orgresearchgate.net |
Physicochemical Properties Related to Solid-State Forms
The solid-state form of this compound significantly influences its physicochemical properties, including its hydration/dehydration behavior and thermodynamic stability. These properties are critical for the formulation, processing, and storage of the active pharmaceutical ingredient.
The various hydrated forms of pantoprazole sodium exhibit distinct behaviors in response to changes in ambient humidity and temperature. The crystalline water in these hydrates can be lost and reacquired, sometimes without a significant change in the crystal structure. nih.govresearchgate.net
For S(-) pantoprazole sodium, a transition from the trihydrate to the hemipentahydrate form occurs at approximately 40°C. nih.govresearchgate.net This dehydration is reversible, with the hemipentahydrate converting back to the trihydrate at high humidity. nih.govresearchgate.net This indicates a dynamic equilibrium between the two hydrate forms that is dependent on both temperature and water activity.
Studies on other polymorphic forms of pantoprazole sodium have also revealed their susceptibility to humidity. For instance, the monohydrate and another crystalline form, designated as Form A, are not physically stable and will convert to a more stable form, Form B, at high relative humidity or when in a saturated solution or suspension. nih.govresearchgate.net This highlights the importance of controlling humidity during the manufacturing and storage of these less stable forms.
Dynamic vapor sorption (DVS) analysis is a key technique used to investigate the hydration and dehydration behavior of pharmaceutical solids. nih.govresearchgate.net DVS measures the change in mass of a sample as it is exposed to a controlled, varying relative humidity at a constant temperature. This provides insights into the kinetics and thermodynamics of water sorption and desorption, helping to determine the critical water activity at which phase transitions occur.
The different hydrated and polymorphic forms of pantoprazole sodium possess varying degrees of thermodynamic stability. Research has shown that among several identified forms, a crystalline form referred to as Form B is the most physically stable. nih.govresearchgate.net In contrast, Form A is considered the least stable. nih.govresearchgate.net
The interconversion between these forms is a manifestation of their relative thermodynamic stabilities under specific conditions. As mentioned, the less stable monohydrate and Form A will convert to the more stable Form B. nih.govresearchgate.net This conversion can be mediated by the presence of moisture, either from the atmosphere (high relative humidity) or from a solvent system (saturated solution/suspension). nih.govresearchgate.net This suggests that Form B has a lower free energy under these conditions, driving the spontaneous transformation from the less stable forms.
The interconversion pathway for S(-) pantoprazole sodium hydrates involves the temperature- and humidity-driven transition between the trihydrate and hemipentahydrate forms. nih.govresearchgate.net The hemipentahydrate is found to be more stable than the trihydrate at higher temperatures. nih.govresearchgate.net The reversible nature of this transition indicates that the free energy difference between the two forms is relatively small and can be influenced by environmental factors.
The amorphous form of pantoprazole sodium can be produced through processes like spray drying or solvent distillation under reduced pressure. nih.govresearchgate.net Amorphous materials are thermodynamically unstable compared to their crystalline counterparts and have a tendency to crystallize over time, a process that can be accelerated by factors such as temperature and humidity.
| Hydrate/Polymorphic Form | Relative Stability | Interconversion Pathway | Conditions for Interconversion | Reference |
|---|---|---|---|---|
| Form B | Most Stable | - | - | nih.govresearchgate.net |
| Monohydrate | Less Stable | Converts to Form B | High relative humidity, saturated solution/suspension | nih.govresearchgate.net |
| Form A | Least Stable | Converts to Form B | High relative humidity, saturated solution/suspension | nih.govresearchgate.net |
| S(-) Pantoprazole Sodium Trihydrate | Less stable at higher temperatures | Converts to Hemipentahydrate | Approximately 40°C | nih.govresearchgate.net |
| S(-) Pantoprazole Sodium Hemipentahydrate | More stable at higher temperatures | Converts to Trihydrate | High humidity | nih.govresearchgate.net |
| Amorphous Form | Thermodynamically Unstable | Tends to crystallize | Accelerated by heat and humidity | nih.govresearchgate.net |
Molecular Pharmacology and Biochemical Mechanism of Action of Pantoprazole
Prodrug Activation and Biotransformation in Acidic Environments
Pantoprazole (B1678409) is inherently inactive and requires conversion into its active form to exert its pharmacological effect. medscape.com This transformation is entirely dependent on the highly acidic environment found specifically within the secretory canaliculi of gastric parietal cells. drugbank.comnih.gov
As a weak base, pantoprazole possesses two sites for protonation: a pyridine (B92270) ring and a benzimidazole (B57391) ring. nih.govnih.gov The pKa of the pyridine nitrogen is approximately 3.83 to 4.0, which allows for its protonation and subsequent accumulation in acidic compartments. drugbank.comnih.gov Following this initial protonation, a second protonation occurs on the benzimidazole ring in the extremely low pH environment of the parietal cell canaliculus. nih.govresearchgate.net
This dual protonation triggers a rapid, acid-catalyzed molecular rearrangement. nactem.ac.uknih.gov The unstable dicationic species undergoes a transformation into a reactive tetracyclic cationic sulfenamide (B3320178). nih.govnih.govnih.gov This activated derivative is the pharmacologically active molecule responsible for inhibiting the proton pump. nih.govgoogle.com The chemical stability of pantoprazole in acidic conditions is greater than that of some other PPIs, such as omeprazole (B731) and lansoprazole (B1674482), which influences its activation rate. nih.govdntb.gov.ua
The activation of pantoprazole is highly localized to the secretory canaliculi of the gastric parietal cells. drugbank.commedscape.com These canaliculi are intracellular channels that harbor the H+/K+-ATPase (proton pump) and are the site of active hydrochloric acid secretion. nih.govphysiology.org When the parietal cell is stimulated, H+/K+-ATPase pumps are delivered to the canalicular membrane, actively secreting protons and creating a luminal pH below 2.0. physiology.org
Pantoprazole, being a lipophilic weak base, freely crosses the parietal cell membrane from the bloodstream. litfl.com In the acidic milieu of the canaliculus, it becomes protonated and is "trapped," leading to a concentration more than 1000-fold higher than in the blood. litfl.com This selective accumulation and subsequent activation at its target site ensure a specific action and minimize effects on other enzymes in the body. droracle.aimedscape.com
Specificity and Irreversible Binding to H+/K+-ATPase
The activated sulfenamide derivative of pantoprazole is a highly reactive, thiophilic agent that specifically targets the gastric H+/K+-ATPase. nih.govresearchgate.net Its interaction with the enzyme is both specific and irreversible, leading to a prolonged suppression of acid secretion. drugbank.comlitfl.com
The active pantoprazole metabolite forms a stable, covalent disulfide bond with the sulfhydryl (-SH) groups of specific cysteine residues on the alpha-subunit of the H+/K+-ATPase. drugbank.comresearchgate.net Research has identified that pantoprazole binds to cysteine residues located on the extracytoplasmic (luminal) face of the enzyme. nih.govnih.gov Specifically, pantoprazole derivatizes Cys813 and Cys822. nih.govnih.govnih.gov These residues are located in the loop connecting the fifth and sixth transmembrane segments of the ATPase protein. nactem.ac.uknih.gov This covalent binding locks the enzyme in an inactive conformation, physically obstructing the proton transport process. nih.gov
The covalent binding of pantoprazole to the H+/K+-ATPase is irreversible. drugbank.comlitfl.com This means that the inhibition of acid secretion persists long after the drug has been cleared from the plasma. drugbank.commedscape.com The plasma half-life of pantoprazole is approximately 1 to 2 hours, but its antisecretory effect can last for more than 24 hours and up to 48 hours. litfl.comnih.govnih.gov
Recovery of acid secretion is not dependent on the dissociation of the drug from the enzyme but rather on the synthesis of new H+/K+-ATPase units and their insertion into the canalicular membrane. drugbank.commedscape.com The half-life for the regeneration of the pump protein is estimated to be around 54 hours in rats. nih.gov Studies in humans have suggested that the half-time for the restoration of acid secretion following pantoprazole inhibition is approximately 46 hours. nih.gov A steady state of acid inhibition is typically reached after about three days of daily administration. medscape.com
While all PPIs share a common mechanism of action, there are notable differences at the molecular level that influence their pharmacological profiles. dntb.gov.ua
Binding Sites: Pantoprazole binds to both Cys813 and Cys822. nih.gov In contrast, omeprazole primarily binds to Cys813 and Cys892, while lansoprazole targets Cys813 and Cys321. nih.gov The binding of pantoprazole to Cys822, which is located deeper within the membrane-spanning region, is considered a key difference. nih.govresearchgate.net
Activation Rate and Stability: The rate of acid-catalyzed activation varies among PPIs. The order of acid stability is pantoprazole > omeprazole > lansoprazole > rabeprazole. nih.gov Pantoprazole's greater stability results in a slower activation rate. nactem.ac.uk This slower activation may allow the drug to access cysteine residues located deeper within the proton pump, such as Cys822, before it is converted to the reactive sulfenamide. nih.gov
Reversibility of Inhibition: The stability of the disulfide bond formed with the enzyme can be influenced by endogenous reducing agents like glutathione (B108866). nih.gov Studies on isolated H+/K+-ATPase from rats treated with PPIs showed that glutathione could reverse 88% of omeprazole inhibition but none of the pantoprazole inhibition. nih.govdrugbank.com This suggests that the bond formed by pantoprazole, particularly at Cys822, is less susceptible to reduction, contributing to a more prolonged and stable inhibition. nih.govresearchgate.net
Interactive Data Tables
Table 1: Comparative Molecular Properties of Proton Pump Inhibitors
| Feature | Pantoprazole | Omeprazole | Lansoprazole |
|---|---|---|---|
| Primary Cysteine Binding Sites | Cys813, Cys822 nih.gov | Cys813, Cys892 nih.gov | Cys813, Cys321 nih.gov |
| Relative Acid Stability | Higher nih.govdntb.gov.ua | Moderate nih.gov | Lower nih.gov |
| Reversibility by Glutathione | Not reversible nih.govdrugbank.com | 88% reversible nih.govdrugbank.com | Reversible researchgate.net |
| Pyridine pKa (pKa1) | 3.83 nih.gov | 4.06 nih.gov | 3.83 nih.gov |
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| Acetylcholine (B1216132) |
| Amoxicillin |
| Clarithromycin |
| Dexlansoprazole |
| Esomeprazole |
| Glutathione |
| Histamine (B1213489) |
| Ilaprazole |
| Lansoprazole |
| Metronidazole (B1676534) |
| Omeprazole |
| Pantoprazole |
| Pantoprazole sodium hydrate (B1144303) |
| Rabeprazole |
Cellular and Subcellular Localization of Action
Pantoprazole, a substituted benzimidazole derivative, functions as a proton pump inhibitor (PPI) by targeting the final step of gastric acid secretion. medex.com.bd Its mechanism of action is highly localized to the specific cellular and subcellular compartments of the gastric parietal cells, the epithelial cells in the stomach responsible for secreting hydrochloric acid. patsnap.comwisdomlib.org As a weak base, pantoprazole's pharmacokinetic properties allow for its selective concentration and activation at its site of action. drugbank.comnih.gov
Accumulation in Secretory Canaliculi
The efficacy of pantoprazole is critically dependent on its accumulation within the secretory canaliculi of stimulated parietal cells. medscape.com These canaliculi are deep invaginations of the apical plasma membrane that provide a vast surface area for acid secretion. When the parietal cell is stimulated, the H+/K+-ATPase enzyme (proton pump) is translocated to the membrane of these canaliculi, actively pumping hydrogen ions into the lumen and creating a highly acidic environment with a pH that can drop to approximately 1.0. nih.gov
Pantoprazole is administered as an inactive prodrug that is absorbed into the systemic circulation and reaches the parietal cells. patsnap.comdroracle.ai Due to its nature as a weak base (with a pyridine pKa, or pKa1, of about 3.83-4.0), it readily crosses cell membranes to enter the parietal cell cytoplasm. nih.govnih.gov From there, it diffuses into the acidic environment of the secretory canaliculi. In this highly acidic space, pantoprazole undergoes protonation, becoming a charged cation. medscape.com This charge traps the molecule, preventing it from diffusing back across the membrane into the cytoplasm. This process, known as acid trapping, leads to a significant and selective accumulation of pantoprazole at the site of the proton pumps, reaching concentrations approximately 1000-fold higher than in the blood. nih.gov This targeted accumulation is a key feature that enhances its therapeutic index and localizes its pharmacological effect. droracle.ai
Molecular Impact on Gastric Parietal Cell Physiology
Once accumulated in the secretory canaliculi, the protonated form of pantoprazole undergoes a rapid, acid-catalyzed molecular rearrangement. nih.gov This chemical conversion transforms the inactive prodrug into its active, thiophilic form, a cyclic cationic sulfenamide. patsnap.comnih.govconsensus.app This activated metabolite is the species that directly interacts with the gastric H+/K+-ATPase.
The active sulfenamide forms a covalent, irreversible disulfide bond with sulfhydryl groups of specific cysteine residues located on the extracytoplasmic (luminal) domain of the H+/K+-ATPase alpha subunit. patsnap.comdrugbank.comgpatindia.com Studies have identified that pantoprazole binds to cysteine residues at positions 813 and 822 (Cys-813 and Cys-822). nih.govconsensus.app Cys-813 is located in the loop connecting membrane-spanning segments 5 and 6, while Cys-822 is within the 6th membrane-spanning segment. nih.gov
This covalent binding locks the enzyme in a non-functional conformation, thereby irreversibly inhibiting its ability to pump hydrogen ions into the gastric lumen. nih.gov This action effectively blocks the final common pathway of gastric acid production, leading to a potent and long-lasting inhibition of both basal and stimulated acid secretion, regardless of the stimulus. drugbank.comdroracle.ai Because the inhibition is irreversible, the restoration of acid secretion is not dependent on the dissociation of the drug but rather on the synthesis of new H+/K+-ATPase enzyme units by the parietal cell. patsnap.comdrugbank.com This de novo synthesis and pump replacement process results in a prolonged duration of action that extends beyond 24 hours, with a mean proton pump recovery time estimated at approximately 37.1 hours. drugbank.comdroracle.ainih.gov
| Parameter | Description | Significance |
|---|---|---|
| Target Enzyme | H+/K+-ATPase (Proton Pump) | Final step enzyme in gastric acid secretion. patsnap.com |
| Active Form | Cationic Sulfenamide | Formed via acid-catalyzed rearrangement in the secretory canaliculi. nih.gov |
| Binding Type | Covalent (Disulfide Bond) | Leads to irreversible inhibition of the enzyme. drugbank.comdroracle.ai |
| Binding Sites | Cysteine 813 and Cysteine 822 | Specific residues on the luminal surface of the H+/K+-ATPase. nih.govconsensus.app |
| Effect | Inhibition of H+ ion transport | Blocks both basal and stimulated gastric acid secretion. medex.com.bd |
| Duration of Action | > 24 hours | Recovery requires synthesis of new enzyme pumps. drugbank.com |
Structure-Activity Relationships (SAR) of Pantoprazole and Related Benzimidazoles
The pharmacological activity of pantoprazole and other proton pump inhibitors is intrinsically linked to their chemical structure, which is based on a 2-pyridylmethylsulfinylbenzimidazole pharmacophore. nih.govresearchgate.net The structure-activity relationship (SAR) for this class of drugs reveals how specific substituents on the benzimidazole and pyridine rings modulate their chemical stability, selectivity, and mechanism of action.
The core structure consists of three key components:
A substituted benzimidazole ring: This heterocyclic system is crucial for the drug's activity. bohrium.com
A substituted pyridine ring: This moiety is essential for the acid-trapping mechanism. nih.gov
A sulfinyl (sulfoxide) bridge: This chiral center connects the two ring systems and is central to the conversion to the active sulfenamide. youtube.com
The activation of all PPIs begins with two protonation steps in the acidic environment of the parietal cell. nih.gov The first protonation occurs on the pyridine nitrogen (governed by pKa1), facilitating accumulation. The second protonation occurs on the N-3 nitrogen of the benzimidazole ring (governed by pKa2), which initiates the intramolecular rearrangement to the active sulfenamide. nih.govyoutube.com
The substituents on these rings determine the pKa values and, consequently, the rate and pH at which the drug is activated. Pantoprazole is distinguished by a difluoromethoxy group at position 6 of the benzimidazole ring and dimethoxy groups on the pyridine ring. gpatindia.comguidetopharmacology.org
Key SAR insights for pantoprazole include:
Benzimidazole Ring: The electron-withdrawing nature of the difluoromethoxy group on the benzimidazole ring lowers the basicity of the N-3 nitrogen. This results in pantoprazole having a very low pKa2 value compared to other PPIs like omeprazole. nih.gov This lower pKa2 means that pantoprazole is more stable at moderately acidic pH and requires a stronger acidic environment (lower pH) for the second protonation and subsequent activation. This property is thought to contribute to its greater selectivity, as it is less likely to be activated in other slightly acidic body compartments. consensus.app
Pyridine Ring: The dimethoxy substituents on the pyridine ring influence the pKa1, which is critical for the initial accumulation in the canaliculi. youtube.com These electron-donating groups help maintain an optimal pKa1 for efficient acid trapping.
Sulfinyl Bridge: The sulfinyl group is essential for the conversion to the reactive sulfenamide species that covalently binds to the proton pump. gpatindia.comyoutube.com
The specific arrangement of substituents in pantoprazole provides a balance between chemical stability in the bloodstream and rapid, targeted activation at the site of action. The increased stability at near-neutral pH and the requirement for a highly acidic environment for activation are defining characteristics derived from its unique structure. consensus.app
| Structural Feature | Substituent | Influence on Activity |
|---|---|---|
| Benzimidazole Ring (Position 6) | Difluoromethoxy (-OCHF₂) | Lowers pKa2, increasing stability at neutral pH and requiring strong acid for activation, enhancing selectivity. nih.govgpatindia.com |
| Pyridine Ring (Positions 3, 4) | Dimethoxy (-OCH₃) | Modulates pKa1 for efficient accumulation in the acidic canaliculi. youtube.com |
| Connecting Bridge | Methylsulfinyl (-S(O)CH₂-) | Essential for the acid-catalyzed rearrangement to the active sulfenamide intermediate. youtube.com |
| Benzimidazole Nitrogen (N-3) | Not applicable | Site of the second protonation, which is the rate-limiting step for activation. nih.govyoutube.com |
Pharmacokinetics and Biotransformation Studies Mechanistic and Pre Clinical Focus
Absorption Mechanisms
Pantoprazole (B1678409) is administered as an enteric-coated tablet to ensure its stability as it passes through the acidic environment of the stomach. The absorption of pantoprazole begins only after the tablet has moved past the stomach. drugbank.com The stability of the compound is pH-dependent, with the rate of degradation increasing as the pH decreases. saudijournals.com
Factors Influencing Uptake in Biological Systems
The design of pantoprazole as a delayed-release, enteric-coated tablet is a primary factor influencing its uptake. This formulation prevents the degradation of the drug in the acidic conditions of the stomach, allowing for its absorption in the more neutral pH of the intestines. drugbank.comsaudijournals.com While pantoprazole is well-absorbed, its uptake can be influenced by its interaction with other substances. For instance, studies have shown that the presence of certain flavonoids can decrease the binding constants of pantoprazole with bovine serum albumin, which could potentially affect its distribution and availability. nih.gov
Distribution Characteristics
Once absorbed, pantoprazole is distributed throughout the body, primarily within the extracellular fluid. drugbank.comnih.govfda.gov
Volume of Distribution in Extracellular Fluid
The apparent volume of distribution for pantoprazole is approximately 11.0 to 23.6 liters, indicating its main distribution in the extracellular fluid. drugbank.comnih.govnih.gov In preclinical studies with neonatal calves, the volume of distribution at steady-state (Vss) was determined to be 0.257 L/kg. frontiersin.org
Table 1: Preclinical Volume of Distribution of Pantoprazole
| Species | Volume of Distribution (Vd) | Reference |
|---|---|---|
| Neonatal Calves | 0.257 L/kg (Vss) | frontiersin.org |
Plasma Protein Binding Characteristics (e.g., Albumin)
Pantoprazole is highly bound to serum proteins, with approximately 98% of the drug being bound, primarily to albumin. drugbank.comfda.govnih.gov The high degree of protein binding is a significant characteristic of its pharmacokinetics. Studies have shown that the interaction between pantoprazole and bovine serum albumin (BSA) is a static quenching process, driven mainly by hydrogen bonds and van der Waals forces. scnu.edu.cn The primary binding site for pantoprazole on BSA is located at sub-domain IIA. scnu.edu.cn In vitro studies have reported the protein binding of pantoprazole to be around 83.78% after two hours. scholarsresearchlibrary.com
Metabolism Pathways and Enzymatic Biotransformation
Pantoprazole undergoes extensive metabolism in the liver. drugbank.comnih.gov The primary metabolic pathway involves demethylation by CYP2C19, followed by sulfation. drugbank.comclinpgx.org Another metabolic pathway is oxidation by CYP3A4. drugbank.comclinpgx.org The metabolites of pantoprazole are not known to have any pharmacological activity. drugbank.com
Cytochrome P450 (CYP) System Involvement
The biotransformation of pantoprazole is heavily reliant on the cytochrome P450 (CYP) system. drugbank.com The main enzymes involved are CYP2C19 and, to a lesser extent, CYP3A4. clinpgx.orgmedscape.comnih.gov CYP2C19 is primarily responsible for the demethylation of pantoprazole, while CYP3A4 is involved in its oxidation to form pantoprazole sulfone. clinpgx.orgmedscape.com In addition to the CYP system, pantoprazole is also metabolized by a sulfotransferase. nih.gov The metabolism of pantoprazole shows stereoselectivity, with the disposition of its enantiomers being dependent on the activity of CYP2C19. researchgate.net
Table 2: Key Enzymes in Pantoprazole Metabolism
| Enzyme | Metabolic Pathway | Resulting Metabolite | Reference |
|---|---|---|---|
| CYP2C19 | Demethylation | 4-demethylpantoprazole | clinpgx.org |
| CYP3A4 | Oxidation | Pantoprazole sulfone | clinpgx.orgmedscape.com |
Phase II Conjugation Reactions (e.g., Sulfate (B86663) Conjugation)
Following the initial Phase I metabolism, particularly the demethylation by CYP2C19, the resulting metabolite undergoes a Phase II conjugation reaction. fda.govpfizermedical.comdrugbank.comnih.govwikipedia.org This involves conjugation with sulfate, a process catalyzed by a sulfotransferase enzyme. medscape.com This sulfation step is a crucial part of the metabolic cascade and leads to the formation of the main serum metabolite. nih.govnih.gov
Characterization of Metabolites and Assessment of Pharmacological Activity
The primary metabolite of pantoprazole found in the serum is the product of demethylation followed by sulfation. nih.gov Other identified metabolites include pantoprazole sulfone and pantoprazole sulfide (B99878), which are formed through the oxidative pathway involving CYP3A4. clinpgx.orgclinpgx.org Extensive research has indicated that none of the identified metabolites of pantoprazole possess any significant pharmacological activity. fda.govpfizermedical.comdrugbank.comwikipedia.orgnih.gov
Excretion Routes of Metabolites
The metabolites of pantoprazole are eliminated from the body through renal and biliary pathways.
Renal Excretion
The primary route of excretion for pantoprazole metabolites is through the kidneys. nih.gov Approximately 71% to 80% of an administered dose of pantoprazole is excreted in the urine in the form of its metabolites. drugbank.comnih.govnih.gov It is important to note that no unchanged pantoprazole is recovered from the urine. nih.gov The pharmacokinetic profile of pantoprazole is not significantly altered in individuals with renal failure, and the drug is not substantially removed by hemodialysis. nih.govnih.govoup.com The remainder of the metabolites are eliminated in the feces, having been secreted into the bile. drugbank.comnih.gov
Data Tables
Table 1: Key Enzymes in Pantoprazole Metabolism
| Enzyme | Metabolic Pathway | Resulting Metabolite(s) | Significance |
| CYP2C19 | Demethylation | 4-demethylpantoprazole / Hydroxypantoprazole | Major pathway (>80% of metabolism) medscape.comnih.gov |
| CYP3A4 | Oxidation | Pantoprazole sulfone, Pantoprazole sulfide | Minor pathway drugbank.commedscape.comclinpgx.org |
| CYP2D6, CYP2C9 | Oxidation | Not specified | Minor contribution fda.gov |
| Sulfotransferase | Sulfate Conjugation | Pantoprazole sulfate | Phase II reaction following CYP2C19 action medscape.com |
Table 2: Excretion of Pantoprazole Metabolites
| Excretion Route | Percentage of Dose | Form of Excretion |
| Renal (Urine) | ~71-80% drugbank.comnih.govnih.gov | Metabolites only nih.gov |
| Biliary (Feces) | ~18-20% drugbank.comnih.gov | Metabolites |
Biliary Excretion and Fecal Elimination
In pre-clinical studies, the elimination of pantoprazole sodium hydrate (B1144303) and its metabolites occurs through both renal and fecal routes, with biliary excretion being the primary contributor to the latter. The extent of biliary and fecal elimination can vary between species.
In a study involving cynomolgus monkeys administered a single 5 mg/kg oral dose of radiolabeled pantoprazole, approximately 18.5% of the administered radioactivity was recovered in the feces over 168 hours. Following a single intravenous dose of 5 mg/kg, fecal excretion accounted for about 25.6% of the dose. This suggests a significant portion of pantoprazole and/or its metabolites are cleared via the liver and excreted into the bile. Further analysis of the plasma from these monkeys revealed the presence of several metabolites, including pantoprazole sulfone, indicating that the parent compound undergoes biotransformation before excretion.
The mechanism of biliary excretion involves active transport systems. Pantoprazole has been identified as a substrate for the ATP-binding cassette (ABC) transporter ABCG2 (also known as breast cancer resistance protein, BCRP) nih.gov. In vitro studies using Madin-Darby canine kidney II (MDCKII) cells expressing rat Abcg2 showed a significant flux of pantoprazole isomers, indicating its transport by this protein nih.gov. An in vivo study in lactating rats further demonstrated the role of Abcg2 in the stereoselective transport of pantoprazole isomers into milk, which serves as a model for understanding its transport across other tissues, including the canalicular membrane of hepatocytes for biliary excretion nih.gov. The administration of an Abcg2 inhibitor, GF120918, significantly decreased the milk-to-serum ratio of the (-)-pantoprazole (B1588711) enantiomer, confirming the involvement of this transporter nih.gov.
The table below summarizes the fecal excretion data from the pre-clinical study in cynomolgus monkeys.
| Route of Administration | Dose | Percentage of Radioactivity Recovered in Feces (0-168h) |
| Oral | 5 mg/kg | 18.5% |
| Intravenous | 5 mg/kg | 25.6% |
Pre-clinical Pharmacokinetic Modeling
To characterize the absorption, distribution, metabolism, and excretion (ADME) of pantoprazole sodium hydrate, various pharmacokinetic models have been developed and applied in pre-clinical species, primarily in rats. These models range from classical compartmental models to more complex physiologically-based pharmacokinetic (PBPK) and pharmacodynamic models.
An irreversible pharmacodynamic response model was successfully developed and validated in rats to describe the relationship between pantoprazole's pharmacokinetics and its effect on gastric acid secretion nih.gov. Following a 5 mg/kg intravenous dose in rats, the pharmacokinetic parameters were determined. The model also estimated the apparent reaction rate constant of pantoprazole with the proton pumps to be 0.691 L/mg/h and the apparent recovery rate of the pumps to be 0.053 h⁻¹ in rats nih.gov. This type of model is crucial for understanding the time course of the drug's effect, which is not directly correlated with its plasma concentration due to the irreversible binding to the proton pump nih.gov.
The table below presents the pharmacokinetic parameters of pantoprazole in rats following a single intravenous dose.
| Parameter | Value | Unit |
| Dose | 5 | mg/kg |
| Half-life (t½) | 0.5 | hours |
| Apparent reaction rate constant with proton pumps | 0.691 | L/mg/h |
| Apparent recovery rate of proton pumps | 0.053 | h⁻¹ |
Data from a study in rats. nih.gov
Physiologically-based pharmacokinetic (PBPK) models have also been developed to simulate the pharmacokinetic profile of pantoprazole. While many recent PBPK models focus on scaling from adult human data to pediatric populations, the foundational development of these models often relies on pre-clinical data to inform key parameters such as tissue distribution and clearance mechanisms. These models integrate drug-specific properties with physiological information of the animal species to predict the drug's disposition in various organs and tissues. For instance, an adult PBPK model for pantoprazole was developed using data from the literature which would include pre-clinical studies to account for genetic variation in metabolizing enzymes like CYP2C19 psu.edu. The successful development and validation of such models allow for the simulation of pantoprazole's pharmacokinetics under different conditions and can help in designing further pre-clinical and clinical studies.
Analytical Methodologies for Quantification and Characterization
Spectrophotometric Methods Development and Validation
Spectrophotometry offers a simple, cost-effective, and rapid approach for the determination of Pantoprazole (B1678409) sodium hydrate (B1144303). These methods are based on the measurement of light absorption by the analyte, either directly or after a chemical reaction to form a chromophore.
Direct UV-Visible spectrophotometry is a straightforward method for the quantification of Pantoprazole. In a solvent of 0.1N Sodium hydroxide (B78521), Pantoprazole sodium hydrate exhibits a maximum absorbance (λmax) at 295 nm. rjpdft.com Another study using a methanol-water mixture (1:9, v/v) also identified a maximum absorption peak at 295 nm. fabad.org.tr The drug demonstrates adherence to Beer-Lambert's law within specific concentration ranges, allowing for quantitative analysis. tsijournals.com For example, linearity has been established in ranges of 1 to 20 µg/ml and 5-35 µg/mL. rjpdft.comtsijournals.com
First-order derivative spectrophotometry enhances the specificity of the analysis by resolving overlapping spectra, which is particularly useful for analyzing the drug in the presence of impurities or formulation excipients. fabad.org.trnih.gov This technique involves calculating the first derivative of the absorbance spectrum. For Pantoprazole sodium salt, analysis is performed by measuring the amplitude at specific wavelengths, such as 282 nm or 303 nm, where the derivative spectrum shows a sharp peak. fabad.org.trtsijournals.com The zero-crossing method in first-order derivative spectrophotometry has been successfully applied to determine Pantoprazole sodium salt in the presence of its impurities. nih.gov
| Method | Solvent | λmax (nm) | Linearity Range (µg/mL) | Reference |
|---|---|---|---|---|
| Direct UV | 0.1N NaOH | 295 | 1 - 20 | rjpdft.com |
| Direct UV | Methanol (B129727) - Water (1:9, v/v) | 295 | 2.50 - 80.00 | fabad.org.tr |
| First Derivative | Methanol - Water (1:9, v/v) | 303 | 0.5 - 70 | fabad.org.tr |
| First Derivative | Methanol-Ammonia 4.0% v/v | 291.5 | 2.13 - 21.30 | nih.gov |
To enhance sensitivity and selectivity, several spectrophotometric methods employ derivatization reactions. These indirect methods are typically based on redox or complexation reactions.
N-Bromosuccinimide (NBS): This approach involves the oxidation of Pantoprazole with a known excess of N-Bromosuccinimide in an acidic medium. The unreacted NBS is then determined by reacting it with a dye, causing the dye to bleach. The absorbance of the remaining dye is measured, which is proportional to the concentration of Pantoprazole. Dyes such as Methyl Orange (measured at 520 nm) and Indigo Carmine (measured at 610 nm) have been used for this purpose. ijcce.ac.irijcce.ac.irsemanticscholar.orgresearcher.lifeijcce.ac.ir
Ferric Chloride, 1,10-Phenanthroline, and 2,2′-Bipyridyl: These methods are based on the reduction of Ferric (III) chloride by Pantoprazole in a neutral medium to Iron (II). The resulting Iron (II) is then chelated with a complexing agent to form a colored chromogen. When 1,10-Phenanthroline is used, a red-colored chromogen is formed and measured at 510 nm. researchgate.net Similarly, with 2,2′-Bipyridyl, a red-colored product is formed and measured at 520 nm. researchgate.net Another study reported a method based on the chelation of Pantoprazole sodium with Iron (III) in an aqueous-ethanol medium, forming an orange chelate that is measured at 455 nm. nih.govresearchgate.net
Other Reagents: Other reagents have also been utilized. One method involves the oxidation of Pantoprazole with permanganate (B83412) in a neutral medium, forming a brown product measured at 350 nm. researchgate.net Another approach uses a titrimetric and spectrophotometric assay with permanganate as the oxidizing agent in a sulfuric acid medium, with the residual permanganate measured at 545 nm. scielo.org.mx
| Reagent(s) | Principle | Measurement λ (nm) | Linearity Range (µg/mL) | Reference |
|---|---|---|---|---|
| N-Bromosuccinimide & Methyl Orange | Redox/Bleaching | 520 | 0.1 - 2.0 | ijcce.ac.irsemanticscholar.orgresearcher.life |
| N-Bromosuccinimide & Indigo Carmine | Redox/Bleaching | 610 | 0.5 - 6.0 | ijcce.ac.irsemanticscholar.orgresearcher.life |
| Ferric Chloride & 1,10-Phenanthroline | Redox/Chelation | 510 | 0.25 - 4.0 | researchgate.net |
| Ferric Chloride & 2,2′-Bipyridyl | Redox/Chelation | 520 | 2.5 - 50 | researchgate.net |
| Iron (III) | Chelation | 455 | 30 - 300 | nih.gov |
Validation of these analytical methods is performed according to International Conference on Harmonisation (ICH) guidelines to ensure their reliability. rjpdft.comnih.gov
Linearity: This parameter is assessed by analyzing a series of dilutions of the drug and is typically confirmed by a high correlation coefficient (r or r²), often greater than 0.99. rjpdft.comasianpubs.org For instance, a direct UV method showed a correlation coefficient of 0.999 over a concentration range of 1-20 µg/ml. rjpdft.com
Accuracy: Accuracy is often evaluated through recovery studies by adding a known amount of the pure drug to a placebo formulation. The percentage recovery should be within acceptable limits, typically close to 100%. fabad.org.trijcce.ac.ir Recovery values for Pantoprazole assays have been reported in the range of 99.38 – 99.74%. researchgate.net
Precision: Precision is determined by repeatability (intra-day) and intermediate precision (inter-day) studies. It is expressed as the relative standard deviation (RSD) of a series of measurements. An RSD of less than 2% is generally considered acceptable. ijcce.ac.irresearchgate.net
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researcher.liferesearchgate.net For a direct UV spectrophotometric method, the LOD and LOQ for Pantoprazole were found to be 0.083 µg/ml and 0.250 µg/ml, respectively. rjpdft.com A derivative method reported an LOD of 0.691 µg/ml. nih.gov For a permanganate-based method, the LOD and LOQ were calculated to be 0.49 and 1.47 µg/ml, respectively. researchgate.net
| Method | Linearity Range (µg/mL) | Correlation Coefficient (r/r²) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
|---|---|---|---|---|---|
| Direct UV (0.1N NaOH) | 1 - 20 | 0.999 | 0.083 | 0.250 | rjpdft.com |
| NBS & Methyl Orange | 0.1 - 2.0 | 0.9959 | - | - | ijcce.ac.irsemanticscholar.orgresearcher.life |
| NBS & Indigo Carmine | 0.5 - 6.0 | 0.9985 | - | - | ijcce.ac.irsemanticscholar.orgresearcher.life |
| Permanganate Oxidation | 2.5 - 40.0 | 0.998 | 0.49 | 1.47 | researchgate.net |
Chromatographic Methods Development and Validation
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are powerful tools for the analysis of Pantoprazole due to their high resolution, sensitivity, and specificity.
HPLC is widely used for the quantitative determination of this compound and for the detection and characterization of its related impurities. nih.gov
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common chromatographic technique for analyzing Pantoprazole. This method is capable of separating the active ingredient from its process-related impurities and degradation products, making it suitable for stability-indicating assays. scielo.brscielo.br
Typical RP-HPLC methods employ a C18 column (e.g., ODS) as the stationary phase. asianpubs.orgscielo.br The mobile phase is usually a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724). asianpubs.orgscielo.br The composition of the mobile phase can be delivered in an isocratic or gradient elution mode. For instance, one method uses a binary mixture of acetonitrile and phosphate buffer (pH 7.4) in a 32:68 (v/v) ratio. asianpubs.org Another stability-indicating method utilizes a gradient elution with 0.01 M phosphate buffer (pH 7) and acetonitrile. scielo.brscielo.br
Detection is commonly performed using a UV detector at a wavelength where Pantoprazole shows significant absorbance, such as 280 nm, 289 nm, or 290 nm. asianpubs.orgresearchgate.net Under specific chromatographic conditions, the retention time for Pantoprazole can vary, with reported values including 3.944 minutes and 11.38 minutes. asianpubs.orgresearchgate.net
These RP-HPLC methods are validated for linearity, precision, accuracy, specificity, and robustness. Linearity is often established over a wide concentration range, for example, 0.5-50 µg/mL. asianpubs.org The methods have been successfully applied to detect and quantify several impurities in Pantoprazole bulk drug, including sulfide (B99878) and sulfone derivatives, which are major degradation products under acidic and oxidative stress conditions, respectively. nih.govscielo.brscielo.br
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | ODS Column | Hypersil ODS | Xterra RP 18 (150 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (32:68 v/v), pH 7.4 | Gradient with Acetonitrile and 0.01 M Phosphate Buffer, pH 7 | Acetonitrile : Phosphate Buffer (65:35), pH 8.0 |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection λ | 280 nm | 290 nm | 290 nm |
| Retention Time | 11.38 min | - | 3.944 min |
| Reference | asianpubs.org | scielo.brscielo.br | researchgate.net |
High-Performance Thin-Layer Chromatography (HPTLC)
High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler, faster, and more cost-effective alternative to HPLC for the quantification of this compound, especially for routine quality control. This technique allows for the simultaneous analysis of multiple samples on a single plate, reducing solvent consumption and analysis time. rjptonline.org
The methodology typically involves spotting the samples on pre-coated silica (B1680970) gel 60 F254 aluminum plates, which serve as the stationary phase. akjournals.comresearchgate.netnih.gov The mobile phase, a mixture of solvents, is optimized to achieve good separation and compact spots. Various solvent systems have been reported, such as toluene: ethyl acetate (B1210297): methanol: acetic acid (7:2:1:0.1 v/v/v/v) and methanol: water: ammonium (B1175870) acetate (4:1:0.5 v/v/v). researchgate.netnih.gov
After development, the plates are dried, and densitometric scanning is performed at the wavelength of maximum absorbance for pantoprazole, commonly around 290 nm. akjournals.comresearchgate.net The method is validated for parameters like linearity, precision, accuracy, and specificity, consistent with ICH guidelines. researchgate.netresearchgate.net HPTLC methods have been successfully applied for the determination of pantoprazole in pharmaceutical formulations, demonstrating good resolution with distinct Rf values (e.g., 0.40 or 0.85 depending on the mobile phase). researchgate.netnih.gov
Table 4: HPTLC Method Parameters for Pantoprazole Analysis
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Stationary Phase | Silica gel 60 F254 TLC plate | Silica gel 60 F254 TLC plate |
| Mobile Phase | Toluene: Ethyl Acetate: Methanol: Acetic Acid (7:2:1:0.1 v/v/v/v) | Methanol: Water: Ammonium Acetate (4.0:1.0:0.5 v/v/v) |
| Detection Wavelength | 290 nm | 289 nm |
| Rf Value | 0.40 ± 0.005 | 0.85 ± 0.04 |
| Linearity Range | 50 - 800 ng/spot | 100 - 400 ng/spot |
| Reference | researchgate.net | nih.gov |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a planar chromatographic technique used for the separation and identification of pantoprazole. While HPTLC is generally preferred for quantitative analysis due to its higher resolution and sensitivity, TLC remains a valuable tool for qualitative assessments and for developing greener analytical methods. akjournals.com
In a typical TLC method, chromatography is performed on silica gel 60 F254 plates. A key challenge is developing a mobile phase that can effectively separate pantoprazole, especially when analyzed simultaneously with other drugs of different chemical structures. One study reported a greener developing system consisting of ethyl acetate and absolute ethanol (B145695) (3:1)–heptane–ammonia 33% (14:5:1, v/v), which successfully separated pantoprazole (Rf = 0.49 ± 0.01) from metronidazole (B1676534) and clarithromycin. akjournals.com Densitometric measurements for quantification can be carried out using a TLC scanner at an appropriate wavelength, such as 280 nm. akjournals.com
Other Analytical Techniques
Beyond conventional chromatographic methods, several other analytical techniques have been employed for the analysis of this compound. nih.gov
Hyphenated Techniques:
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful technique combines the separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. It is particularly suited for the analysis of pantoprazole in complex biological matrices like plasma and serum, where low detection limits are required. xml-journal.netmagtechjournal.com HPLC-MS/MS methods have been developed for pharmacokinetic studies and for the simultaneous determination of pantoprazole and its impurities. xml-journal.netmagtechjournal.com The detection is often performed using an electrospray ionization (ESI) source in multiple reaction monitoring (MRM) mode for enhanced specificity. xml-journal.net
Other Methodologies: A comprehensive review of analytical methods for pantoprazole also indicates the use of spectroscopic, electroanalytical, and thermal analysis techniques, although they are less common than chromatographic methods for routine quantification. researchgate.netnih.gov
Fluorimetry
Fluorimetry offers a sensitive approach for the determination of pantoprazole. A spectrofluorimetric method has been developed based on the native fluorescence of pantoprazole in a methanolic solution. The fluorescence intensity can be significantly enhanced by using organized media, such as sodium dodecyl sulfate (B86663) (SDS) or methyl cellulose (B213188) (MC), in a borate (B1201080) buffer at pH 9.5. scielo.br
One method involves measuring the native fluorescence of a methanolic solution of pantoprazole at an emission wavelength of 325 nm after excitation at 290 nm. The use of 0.025% sodium dodecyl sulfate (SDS) or 0.05% methyl cellulose (MC) in a 0.2 M borate buffer of pH 9.5 has been shown to enhance the fluorescence intensity by approximately 2.1-fold and 1.4-fold, respectively. scielo.br This method demonstrates good linearity over the concentration ranges of 0.2-2.0 µg/mL with SDS and 0.3-3.0 µg/mL with MC. The limits of detection (LOD) and quantification (LOQ) were found to be 0.02 µg/mL and 0.07 µg/mL with SDS, and 0.03 µg/mL and 0.09 µg/mL with MC, respectively. scielo.br
Another fluorometric technique utilizes a "turn off-on" nanosensor system. This method is based on the quenching of the fluorescence of a terbium(III)-1,10-phenanthroline complex by silver nanoparticles. The subsequent addition of pantoprazole restores the fluorescence intensity, and this enhancement is proportional to the pantoprazole concentration. This method exhibited a linear relationship in the range of (10 - 1000) × 10⁻⁸ M, with a limit of detection (LOD) of 7.2 × 10⁻⁸ M and a limit of quantitation (LOQ) of 24.2 × 10⁻⁸ M. akjournals.com
A different spectrofluorimetric approach involves a coupling reaction with sodium 1, 2-naphthoquinone-4-sulphonate (NQS) in the presence of a methanolic iodine solution and an alkaline medium. This reaction produces a highly fluorescent derivative that can be measured with excitation at 340 nm and emission at 480 nm. For pantoprazole, a linear relationship was observed in the concentration range of 10-65 ng/mL. semanticscholar.org
Interactive Data Table: Fluorimetric Methods for this compound Analysis
| Parameter | Method 1 (Native Fluorescence Enhancement) scielo.br | Method 2 (Nanosensor) akjournals.com | Method 3 (Derivatization with NQS) semanticscholar.org |
| Principle | Enhancement of native fluorescence in organized media | "Turn off-on" fluorescence restoration of a quenched nanosensor | Formation of a fluorescent derivative with NQS |
| Excitation Wavelength | 290 nm | Not Specified | 340 nm |
| Emission Wavelength | 325 nm | Not Specified | 480 nm |
| Linearity Range | 0.2-2.0 µg/mL (with SDS) 0.3-3.0 µg/mL (with MC) | (10 - 1000) × 10⁻⁸ M | 10-65 ng/mL |
| Limit of Detection (LOD) | 0.02 µg/mL (with SDS) 0.03 µg/mL (with MC) | 7.2 × 10⁻⁸ M | Not Specified |
| Limit of Quantification (LOQ) | 0.07 µg/mL (with SDS) 0.09 µg/mL (with MC) | 24.2 × 10⁻⁸ M | Not Specified |
| Enhancing Agents | Sodium Dodecyl Sulfate (SDS) or Methyl Cellulose (MC) | Silver Nanoparticles and Terbium(III)-1,10-phenanthroline | Sodium 1, 2-naphthoquinone-4-sulphonate (NQS) and Iodine |
| Medium | 0.2 M Borate Buffer (pH 9.5) | Not Specified | Alkaline Medium |
Capillary Electrophoresis
Capillary electrophoresis (CE) is a powerful technique for the separation and analysis of pantoprazole, particularly for chiral separations of its enantiomers. A systematic screening of various cyclodextrin (B1172386) (CD) derivatives has been conducted to achieve the chiral separation of pantoprazole enantiomers. ijpca.org
For the successful chiral separation of pantoprazole, sulfobutyl ether-β-cyclodextrin (SBE-β-CD) has been identified as an effective chiral selector. The baseline separation of pantoprazole enantiomers can be achieved using a phosphate buffer at pH 7.0 with SBE-β-CD. ijpca.org The electrophoretic conditions, including buffer composition, concentration, pH, chiral selector type and concentration, applied voltage, and temperature, are critical parameters that need to be optimized to achieve the desired resolution. ijpca.org
In one method, the enantiomers of pantoprazole were resolved by complex formation with bovine serum albumin (BSA) in capillary electrophoresis. scielo.br This approach demonstrates the utility of protein-ligand interactions for achieving chiral separations in a capillary electrophoresis format.
Polarography
Electrochemical methods, including polarography and voltammetry, provide alternative approaches for the quantification of pantoprazole sodium. The electrochemical behavior of pantoprazole has been investigated, and it has been found that the mechanism of its electrochemical reduction is similar to that of omeprazole (B731). jcdronline.org
Various voltammetric techniques have been developed for the determination of pantoprazole sodium in pharmaceutical dosage forms and biological fluids. scielo.br These methods often utilize modified electrodes to enhance sensitivity and selectivity.
One such method employs a pencil graphite (B72142) electrode modified with poly (bromocresol green) for the determination of pantoprazole sodium using square wave adsorptive stripping voltammetry. In a Britton-Robinson buffer at pH 7.0, this method demonstrated a linear response in the concentration range of 6.6–360 × 10⁻⁸ M, with a limit of detection of 2.2 × 10⁻⁸ M. scielo.br
Another study investigated the electrochemical behavior of pantoprazole sodium at a glassy carbon electrode using cyclic voltammetry, differential pulse voltammetry (DPV), and square wave voltammetry (SWV). scielo.br In a Britton-Robinson electrolyte at pH 8, pantoprazole exhibited an irreversible anodic oxidation peak. The DPV and SWV methods showed linearity over the concentration ranges of 0.5 - 7.5 µM and 0.675 – 4.375 µM, respectively. The limits of detection were found to be 0.0318 µM for DPV and 0.0076 µM for SWV. scielo.br
Furthermore, the sensitivity of stripping voltammetric measurements at a disposable pencil graphite electrode was significantly improved by the presence of the cationic surfactant cetyltrimethylammonium bromide (CTAB). In a Britton-Robinson buffer at pH 7.0 containing CTAB, the method could determine pantoprazole concentrations in the range of 2.4 x 10⁻⁸ to 7.1 x 10⁻⁷ M, with a detection limit of 7.0 x 10⁻⁹ M. actascientific.com
Interactive Data Table: Voltammetric Methods for this compound Analysis
| Parameter | Method 1 (Modified Pencil Graphite Electrode) scielo.br | Method 2 (Glassy Carbon Electrode) scielo.br | Method 3 (Surfactant-Enhanced Pencil Graphite Electrode) actascientific.com |
| Technique | Square Wave Adsorptive Stripping Voltammetry | Differential Pulse Voltammetry (DPV) & Square Wave Voltammetry (SWV) | Square Wave Stripping Voltammetry |
| Working Electrode | Poly (bromocresol green) modified pencil graphite electrode | Glassy Carbon Electrode | Disposable Pencil Graphite Electrode |
| Supporting Electrolyte | Britton-Robinson Buffer (pH 7.0) | Britton-Robinson Electrolyte (pH 8.0) | Britton-Robinson Buffer (pH 7.0) with CTAB |
| Linearity Range | 6.6–360 × 10⁻⁸ M | 0.5 - 7.5 µM (DPV) 0.675 – 4.375 µM (SWV) | 2.4 x 10⁻⁸ - 7.1 x 10⁻⁷ M |
| Limit of Detection (LOD) | 2.2 × 10⁻⁸ M | 0.0318 µM (DPV) 0.0076 µM (SWV) | 7.0 x 10⁻⁹ M |
Stability-Indicating Analytical Methods
The development of stability-indicating analytical methods is a regulatory requirement and a critical aspect of drug development and quality control. These methods are designed to separate the active pharmaceutical ingredient (API) from its potential degradation products and impurities, thereby providing a clear indication of the drug's stability over time and under various environmental conditions.
Forced Degradation Studies for Method Development
Forced degradation studies, also known as stress testing, are essential for the development and validation of stability-indicating methods. These studies involve subjecting the drug substance to harsh conditions to accelerate its degradation and generate potential degradation products. The International Conference on Harmonisation (ICH) guidelines recommend exposing the drug to a variety of stress conditions, including acid and base hydrolysis, oxidation, heat, and light. actascientific.com
For pantoprazole sodium, forced degradation studies have revealed its susceptibility to degradation under acidic, oxidative, and photolytic conditions, while it remains relatively stable under alkaline and dry heat conditions. scielo.brscielo.br
Acid Hydrolysis: Significant degradation of pantoprazole occurs in acidic media. scielo.brscielo.br
Base Hydrolysis: Pantoprazole is generally stable in alkaline conditions. scielo.brscielo.br
Oxidative Degradation: The drug is susceptible to degradation in the presence of oxidizing agents. scielo.brscielo.br
Thermal Degradation: Pantoprazole shows stability under dry heat conditions. scielo.brscielo.br
Photolytic Degradation: Exposure to light can lead to the degradation of pantoprazole. scielo.bractascientific.com
The information obtained from these forced degradation studies is instrumental in developing a chromatographic method that can effectively separate the intact drug from all potential degradation products, thus ensuring the method is "stability-indicating."
Resolution of Degradation Products and Impurities
A robust stability-indicating method must be capable of resolving the main peak of pantoprazole from the peaks of its degradation products and any process-related impurities. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose due to its high resolving power.
Several stability-indicating HPLC methods have been developed for pantoprazole. These methods typically employ a reversed-phase column, such as a C18 column, with a mobile phase consisting of a buffer and an organic modifier like acetonitrile or methanol. akjournals.comscielo.br
In one validated stability-indicating HPLC method, the separation of pantoprazole, its potential impurities, and degradation products was achieved on a Hypersil ODS column using a gradient elution with a phosphate buffer (pH 7) and acetonitrile as the mobile phase, with detection at 290 nm. scielo.brscielo.br This method successfully resolved the major degradation products formed under acidic and oxidative stress, which were identified as the sulfide and sulfone impurities, respectively. scielo.brscielo.br
Another study focused on the stress-dependent degradation of pantoprazole by photolysis and oxidation, identifying a total of 18 degradation products. A reversed-phase HPLC-DAD method was developed to separate these products on a C18 column with a mobile phase of methanol and water (60:40, v/v; pH 3.0). akjournals.comakjournals.com
The structural elucidation of these degradation products is often carried out using advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), which provides valuable information for identifying and characterizing unknown impurities. nih.govsciex.com
Interactive Data Table: Stability-Indicating HPLC Method for Pantoprazole and its Degradation Products
| Parameter | Method Details scielo.brscielo.br |
| Chromatographic Column | Hypersil ODS (C18) |
| Mobile Phase | Gradient with 0.01 M Phosphate Buffer (pH 7) and Acetonitrile |
| Flow Rate | 1 mL/min |
| Detection Wavelength | 290 nm |
| Major Degradation Products Resolved | Sulfide (from acidic degradation), Sulfone (from oxidative degradation) |
| Relative Retention Time (RRT) of Major Impurities | Sulfone: 0.80, Sulfide: 1.63 |
Mechanistic Aspects of Drug Drug Interactions Pre Clinical/molecular Focus
pH-Dependent Absorption Interference with Co-administered Compounds
The primary pharmacodynamic action of pantoprazole (B1678409) is the elevation of gastric pH. This alteration of the intragastric environment can significantly impact the absorption of drugs whose bioavailability is dependent on an acidic milieu for dissolution and absorption. nih.govgoodrx.com By decreasing gastric acidity, pantoprazole can reduce the absorption of medications such as iron salts, and certain oral chemotherapeutic agents including erlotinib, dasatinib, and nilotinib. nih.gov Similarly, the absorption of mycophenolate mofetil, an immunosuppressant, may be diminished in the presence of pantoprazole due to the same mechanism. nih.govgoodrx.com
A notable class of drugs affected by this pH-dependent interaction is antiretroviral agents. The oral absorption of some antiretrovirals, such as rilpivirine (B1684574) and atazanavir (B138), is critically dependent on an acidic gastric environment. nih.govgoodrx.comverywellhealth.com Co-administration with pantoprazole can lead to a decrease in the bioavailability of these drugs, potentially compromising their therapeutic efficacy and increasing the risk of developing drug resistance. nih.govgoodrx.comverywellhealth.com Consequently, the concomitant use of pantoprazole with certain antiretrovirals, like rilpivirine, is contraindicated. nih.gov
Cytochrome P450 Enzyme System Modulation
Pantoprazole is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. nih.govdrugbank.com The main metabolic pathway involves demethylation by CYP2C19, followed by sulfation. nih.govdrugbank.comclinpgx.org Oxidation by CYP3A4 represents another, albeit minor, metabolic route. nih.govdrugbank.comclinpgx.org The potential for pantoprazole to modulate this enzyme system, either through inhibition or induction, is a key factor in its drug-drug interaction profile.
Inhibition of CYP2C19 and CYP3A4
In vitro studies have demonstrated that pantoprazole can act as a competitive inhibitor of CYP2C19 and CYP3A4. drugbank.com However, its inhibitory potency is considered to be relatively weak compared to other PPIs. drugbank.com Research using human liver microsomes has shown that pantoprazole competitively inhibits CYP2C19 activity with Ki values ranging from 14 to 69 microM. drugbank.com For CYP3A4, pantoprazole has been identified as a competitive inhibitor with a Ki of 22 microM. drugbank.com
It is important to note that while these in vitro findings demonstrate a potential for interaction, the clinical significance may be limited due to the concentrations of pantoprazole achieved in vivo. One study highlighted that pantoprazole is not a metabolism-dependent inhibitor of CYP2C19, unlike some other PPIs such as omeprazole (B731). researchgate.net This distinction suggests a lower likelihood of clinically significant interactions with CYP2C19 substrates. researchgate.net
| Enzyme | Type of Inhibition | Ki Value (microM) |
| CYP2C19 | Competitive | 14 - 69 |
| CYP3A4 | Competitive | 22 |
Lack of CYP450 System Induction by Pantoprazole
Studies evaluating the potential of pantoprazole to induce CYP enzymes have shown it to have a lower induction potential compared to other PPIs like omeprazole and lansoprazole (B1674482), particularly for CYP1A. nih.gov In studies using primary human hepatocytes, the induction of CYP1A by pantoprazole was consistently less than that observed with omeprazole and lansoprazole. nih.gov While some induction of CYP3A was observed in certain hepatocyte cultures with all three PPIs, there were no apparent differences in their induction potency. nih.gov This lower inductive effect on the CYP450 system contributes to a reduced potential for pantoprazole to decrease the plasma concentrations and therapeutic effects of co-administered drugs that are substrates of these enzymes.
Specific Mechanistic Interaction Studies (e.g., Methotrexate (B535133), Warfarin (B611796), Antiretroviral Drugs)
Methotrexate
The co-administration of pantoprazole, particularly with high doses of methotrexate, may lead to elevated and prolonged serum levels of methotrexate, potentially increasing the risk of toxicity. nih.govnih.govnih.gov The proposed mechanism for this interaction is the inhibition of the renal tubular secretion of methotrexate by pantoprazole. empathia.ai Specifically, it is thought that pantoprazole may interfere with renal H+/K+-ATPase and potentially other organic anion transporter systems that are responsible for the active secretion of methotrexate into the renal tubules. nih.govempathia.ai This decreased clearance can result in the accumulation of methotrexate and its metabolite, hydroxymethotrexate. nih.govnih.gov
Warfarin
The interaction between pantoprazole and warfarin has been a subject of investigation, with some conflicting reports. The proposed mechanism for a potential interaction involves the inhibition of CYP2C19, which is one of the enzymes involved in the metabolism of the less potent R-enantiomer of warfarin. nih.govdrugs.com However, several studies have found no clinically significant changes in warfarin plasma concentrations or coagulation times when co-administered with pantoprazole. drugs.comsps.nhs.uk While post-marketing reports have noted instances of increased INR, the interaction appears to be less pronounced with pantoprazole compared to other PPIs like omeprazole. goodrx.comsps.nhs.uk The exact mechanism remains not fully elucidated, and close monitoring of coagulation parameters is advised when these drugs are used concurrently. drugs.comsps.nhs.ukgpnotebook.com
Antiretroviral Drugs
As previously mentioned in section 7.1, the primary mechanism of interaction between pantoprazole and many antiretroviral drugs is the increase in gastric pH, which leads to decreased absorption and bioavailability of the antiretroviral agent. nih.govgoodrx.comverywellhealth.comnih.gov This is particularly critical for drugs like atazanavir and rilpivirine, whose absorption is highly dependent on an acidic environment. goodrx.comverywellhealth.com This can result in sub-therapeutic plasma concentrations of the antiretroviral, potentially leading to loss of virologic control and the development of drug resistance. goodrx.comverywellhealth.com Beyond the pH-dependent absorption, the potential for interactions via CYP450 modulation exists, as many antiretrovirals are substrates, inhibitors, or inducers of these enzymes. nih.gov However, given pantoprazole's relatively weak inhibitory and low inductive profile, the pH-dependent absorption interference is the most clinically significant mechanism of interaction with this class of drugs.
Formulation Science and Advanced Drug Delivery System Research Pre Clinical/mechanistic Focus
Drug-Excipient Compatibility Studies
The preformulation stage of pharmaceutical development is critical for establishing the physicochemical properties of the active pharmaceutical ingredient (API) and its compatibility with various excipients. For Pantoprazole (B1678409) sodium hydrate (B1144303), ensuring that it does not undergo degradation or interaction with formulation components is paramount, especially given its inherent instability in acidic conditions scholarsresearchlibrary.comijcrt.org. Drug-excipient compatibility studies are therefore essential to select appropriate inactive ingredients that will not compromise the stability and efficacy of the final dosage form ijcrt.org.
Fourier Transform Infrared (FTIR) spectroscopy is a principal analytical technique used to assess the chemical compatibility between Pantoprazole sodium hydrate and the excipients chosen for a formulation ijcrt.orgresearchgate.net. This non-destructive method identifies the characteristic functional groups within a molecule by measuring the absorption of infrared radiation.
In compatibility studies, FTIR spectra of the pure drug, individual excipients, and their physical mixtures are recorded and compared researchgate.net. The principle is that if no chemical interaction occurs, the spectrum of the mixture will be a simple superposition of the spectra of its individual components rjpbcs.com. The absence of significant shifts in the positions of characteristic peaks, or the disappearance of existing peaks and the appearance of new ones, confirms the compatibility between the drug and the excipient ijcrt.orgrjpbcs.comresearchgate.net.
Research has confirmed the compatibility of this compound with a variety of excipients using this method. Studies involving polymers such as Hydroxypropyl methylcellulose (HPMC), Sodium alginate, Polyvinylpyrrolidone (PVP), and plasticizers like PEG 400 and glycerol have shown no significant changes in the characteristic absorption bands of Pantoprazole, indicating a lack of chemical interaction rjpbcs.comiajps.com. The characteristic peaks of this compound are consistently observed in the physical mixtures, confirming its compatibility with the selected formulation components rjpbcs.comresearchgate.net.
Table 1: Characteristic FTIR Absorption Bands of this compound
| Wave Number (cm⁻¹) | Corresponding Functional Group/Vibration | Reference |
|---|---|---|
| 3000-3500 | O-H and C-H absorption bands | rjpbcs.comresearchgate.net |
| 1800-1500 | C=C and C=N absorption bands | rjpbcs.comresearchgate.net |
| 1188.71 | Aromatic ether stretching | researchgate.net |
| 815 | Sesquihydrate presence | rjpbcs.com |
This table is interactive and can be sorted by clicking on the column headers.
Theoretical and Mechanistic Aspects of Modified Release Systems
Given that Pantoprazole is an acid-labile drug, standard immediate-release formulations are unsuitable as the drug would be degraded by gastric acid before reaching its absorption site in the small intestine scholarsresearchlibrary.comijcrt.org. Consequently, modified-release systems are essential. These systems are designed to protect the drug from the acidic environment and control its release kinetics.
Polymer-based systems are widely employed to achieve controlled or sustained release of Pantoprazole, aiming to maintain therapeutic drug concentrations over an extended period. These formulations often utilize hydrophilic or hydrophobic polymers to form a matrix that encapsulates the drug.
One approach involves creating microspheres using polymers like Eudragit S 100 and hydroxypropyl methylcellulose phthalate (HPMCP) through techniques such as solvent evaporation tandfonline.com. These matrix-type microspheres are designed to protect the drug from the acidic gastric environment tandfonline.com. Another study explored a blend of Eudragit S100 and poly(epsilon-caprolactone) to prepare microparticles that provide both controlled release and gastro-resistance nih.gov. The polymer matrix swells or erodes upon contact with gastrointestinal fluids, gradually releasing the entrapped drug. The ratio of drug to polymer is a critical factor influencing the encapsulation efficiency and the rate of drug release tandfonline.com.
Table 2: Effect of Polymer Type and Ratio on Pantoprazole Microsphere Characteristics
| Formulation Code | Polymer Used | Drug/Polymer Ratio | Production Yield (%) | Encapsulation Efficiency (%) |
|---|---|---|---|---|
| F1 | Eudragit S 100 | 1/1 | 91.45 | 98.64 |
| F3 | Eudragit S 100 | 2/1 | 85.34 | 80.52 |
| F4 | HPMCP | 1/1 | 50.94 | 60.31 |
| F5 | HPMCP | 2/1 | 79.82 | 87.56 |
Data sourced from a study on pantoprazole-loaded microspheres tandfonline.com. This table is interactive.
The most common strategy to protect acid-labile drugs like Pantoprazole is enteric coating ijnrd.org. This pH-responsive mechanism relies on polymers that are insoluble in the low pH of the stomach but readily dissolve in the higher pH environment of the small intestine scholarsresearchlibrary.comnih.gov.
Anionic polymers containing carboxyl groups, such as cellulose (B213188) acetate (B1210297) phthalate (CAP), polyvinyl acetate phthalate (PVAP), and various grades of methacrylic acid copolymers (e.g., Eudragit®), are frequently used ijnrd.orgijprajournal.comnih.gov. At gastric pH (typically 1.2-3.0), the carboxylic acid groups on the polymer backbone remain unionized, rendering the polymer insoluble and keeping the coating intact. This protects the core tablet containing Pantoprazole from acid degradation ijprajournal.comnih.gov.
Upon transit to the duodenum, where the pH rises to 5-6 and beyond, the acidic functional groups on the polymer ionize scholarsresearchlibrary.comnih.gov. This ionization leads to electrostatic repulsion between the polymer chains, causing the polymer to swell and dissolve, thereby releasing the drug for absorption in the small intestine ijprajournal.comnih.gov. Studies have demonstrated that enteric coatings like Sureteric (a PVAP-based system) and Eudragit L-30 D-55 can successfully prevent drug release in 0.1N HCl for up to two hours, followed by rapid drug release in phosphate (B84403) buffer at pH 6.8 scholarsresearchlibrary.comijpar.com.
Advanced Delivery System Concepts (e.g., Floating Systems, Buccal Films)
Beyond conventional enteric-coated tablets, advanced drug delivery systems have been investigated to further optimize the delivery of this compound. These systems aim to increase bioavailability by bypassing first-pass metabolism or to prolong gastric residence time for localized action.
One such concept is the formulation of mucoadhesive buccal films. This approach delivers the drug directly into the systemic circulation through the permeable buccal mucosa, thus avoiding both acid degradation in the stomach and extensive first-pass metabolism in the liver rjpbcs.comsemanticscholar.orgjgtps.com. Polymers like HPMC of various viscosity grades are used to prepare these films, which are designed to adhere to the oral mucosa and release the drug rapidly or in a sustained manner rjpbcs.comsemanticscholar.org.
Another advanced concept is the gastro-retentive floating drug delivery system. These systems are designed to have a lower density than gastric fluids, allowing them to remain in the stomach for a prolonged period. A study on a floating bilayer tablet of Pantoprazole and an antibiotic used a combination of hydrophilic swellable polymers like sodium alginate, chitosan, and HPMC nih.gov. One layer provided immediate release of Pantoprazole, while the other provided sustained release of the second drug, targeting local action against Helicobacter pylori nih.gov.
The performance of these advanced formulations is evaluated through in vitro dissolution studies conducted in simulated biological media that mimic physiological conditions. For enteric-coated and pH-responsive systems, a two-stage dissolution test is common: an initial phase in an acidic medium (e.g., 0.1 N HCl, pH 1.2) followed by a second phase in a neutral or alkaline buffer (e.g., phosphate buffer, pH 6.8) scholarsresearchlibrary.comgoogle.com.
The data from these studies are often fitted to various mathematical models to elucidate the drug release mechanism. Common models include zero-order (constant release rate), first-order (release rate dependent on concentration), and the Higuchi model (release from a matrix) iftmuniversity.ac.in. For instance, a study on Pantoprazole buccal films found that the release kinetics followed a zero-order model, indicating a constant, controlled release of the drug from the formulation researchgate.net. In contrast, research on co-crystals of Pantoprazole sodium showed that the release data best fit the Korsmeyer-Peppas model, which is often used to describe release from polymeric systems .
Table 3: Cumulative Drug Release from Different Pantoprazole Formulations in Simulated Media
| Formulation Type | Medium | Time | Cumulative Release (%) | Release Mechanism Indication | Reference |
|---|---|---|---|---|---|
| Enteric-Coated Tablet (F19) | 0.1N HCl | 2 hours | < 2.5% | Protection in acidic medium | scholarsresearchlibrary.com |
| Enteric-Coated Tablet (F19) | pH 6.8 Phosphate Buffer | 30 minutes | ~84% | Rapid release in intestinal pH | scholarsresearchlibrary.com |
| Buccal Film (F2) | pH 6.8 Phosphate Buffer | 30 minutes | 89.6% | Rapid release for transmucosal absorption | rjpbcs.comsemanticscholar.org |
| Buccal Film (F2) | pH 6.8 Phosphate Buffer | 60 minutes | 99% | Complete release | rjpbcs.comsemanticscholar.org |
| Floating Tablet (Pantoprazole Layer) | Simulated Gastric Fluid | 2 hours | 95% | Immediate release in stomach | nih.gov |
| Floating Tablet (Clarithromycin Layer) | Simulated Gastric Fluid | 24 hours | 83% | Sustained release in stomach | nih.gov |
This table is interactive and provides a comparative view of release profiles from different delivery systems.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Pantoprazole sodium sesquihydrate |
| Hydroxypropyl methylcellulose (HPMC) |
| Hydroxypropyl methylcellulose phthalate (HPMCP) |
| Ethyl cellulose |
| Eudragit S 100 |
| Eudragit L-30 D-55 |
| Eudragit L100 |
| Poly(epsilon-caprolactone) |
| Polyvinyl acetate phthalate (PVAP) |
| Cellulose acetate phthalate (CAP) |
| Polyvinylpyrrolidone (PVP) |
| Polyethylene glycol (PEG 400) |
| Glycerol |
| Sodium alginate |
| Chitosan |
| Sodium carbonate |
| Magnesium stearate |
| Talc |
| Mannitol |
| Croscarmellose sodium |
| Microcrystalline cellulose |
| Dicalcium phosphate |
| Polysorbate 80 |
| Triethyl citrate |
| Potassium dihydrogen orthophosphate |
| Sodium hydroxide (B78521) |
| Isopropyl alcohol |
| Dichloromethane (B109758) |
In vitro Performance and Characterization
The in vitro performance and characterization of this compound are critical in the pre-clinical phase of formulation development. These studies focus on the fundamental physicochemical properties of the drug substance and the performance of various drug delivery systems designed to protect the acid-labile compound and ensure its release in the desired intestinal region.
Physicochemical Characterization of Hydrate Forms
Pantoprazole sodium can exist in various solid-state forms, including different hydrates and an amorphous form. nih.gov The characterization of these forms is essential as they can exhibit different physical and chemical properties, such as solubility, stability, and dissolution rate, which directly influence the formulation strategy and bioavailability. While mono and sesquihydrate forms were previously described, further research has identified additional hydrate forms (Form A, Form B) and an amorphous version. nih.gov
Various analytical techniques are employed to characterize these forms:
X-Ray Powder Diffraction (XRPD) : Used to identify the crystalline structure and differentiate between various polymorphic and pseudopolymorphic forms. nih.govnih.gov
Thermal Analyses (e.g., DSC, TG) : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TG) are used to determine melting points, dehydration events, and thermal stability. nih.govnih.govresearchgate.net For instance, DSC analysis of pantoprazole sodium sesquihydrate shows an endothermic peak corresponding to its melting and dehydration, followed by an exothermic peak at a higher temperature indicating degradation. researchgate.net
Spectroscopy (FT-IR, NIR, Raman) : Infrared (IR), Near-Infrared (NIR), and Raman spectroscopy provide information about the molecular structure and bonding within the crystal lattice, helping to distinguish between hydrates. nih.govnih.gov
Dynamic Vapour Sorption (DVS) : This technique assesses the physical stability of different forms by measuring moisture sorption and desorption, revealing their tendency to convert to more stable forms at high relative humidity. nih.gov
Studies have shown that the physical stability of these forms can vary significantly. For example, Form B has been identified as the most physically stable hydrate, whereas Form A and the monohydrate tend to convert to Form B in saturated solutions or at high humidity. nih.govresearchgate.net The amorphous form can be produced by methods such as spray drying. nih.gov The stability of S(-) pantoprazole sodium hydrates has also been investigated, showing that crystalline water can be easily lost and regained without significant changes to the crystal structure. nih.govresearchgate.net
| Analytical Technique | Information Obtained | Reference |
|---|---|---|
| X-Ray Powder Diffraction (XRPD) | Crystalline structure, polymorphism | nih.govnih.gov |
| Thermal Analyses (DSC, TG) | Melting point, dehydration, thermal stability | nih.govnih.govresearchgate.net |
| Spectroscopy (FT-IR, NIR, Raman) | Molecular structure, bonding | nih.govnih.gov |
| Dynamic Vapour Sorption (DVS) | Hygroscopicity, physical stability | nih.gov |
In vitro Performance of Enteric-Coated Formulations
Due to the high instability of pantoprazole in acidic environments, oral dosage forms are typically designed as delayed-release, enteric-coated systems. nih.govtandfonline.com The in vitro performance of these formulations is evaluated primarily through disintegration and dissolution testing under conditions that simulate the gastrointestinal tract.
The standard test involves a two-stage process:
Acid Stage : The formulation is exposed to an acidic medium, typically 0.1 N HCl (pH 1.2), for 2 hours to simulate the stomach. nih.govsphinxsai.com The enteric coating must remain intact during this phase, with minimal drug release (e.g., not more than 10% as per USP standards). nih.govresearchgate.net
Buffer Stage : After the acid stage, the medium is changed to a phosphate buffer with a pH of around 6.8 to simulate the intestinal environment. nih.govsphinxsai.com In this stage, the enteric coating should dissolve, leading to the disintegration of the tablet and rapid release of the drug. sphinxsai.com
Research on various enteric-coated pantoprazole tablets demonstrates the effectiveness of this approach. Studies show that well-formulated tablets exhibit no disintegration and minimal drug release in the acid stage, followed by rapid disintegration and release (often over 80%) in the buffer stage. nih.govsphinxsai.comscholarsresearchlibrary.com However, defects in the enteric coat, which can be caused by the choice of coating material or processing issues, can lead to premature drug release in the acidic medium, potentially compromising the drug's efficacy. nih.gov The choice of excipients within the tablet core, such as disintegrants like Crosspovidone, also plays a role in the rapid disintegration once the enteric coat is breached in the intestinal buffer. sphinxsai.com
| Product/Formulation | Disintegration Time in 0.1 N HCl | Disintegration Time in Phosphate Buffer (pH 6.8) | Drug Release in 0.1 N HCl (after 2h) | Drug Release in Phosphate Buffer (pH 6.8) | Reference |
|---|---|---|---|---|---|
| Innovator Product | No disintegration after 60 min | 8.0 min | <10% | Compliant with USP | nih.gov |
| Generic Product 1 (Non-complying) | 20 min | 7.0 min | >10% | <60% | nih.gov |
| Aqueous Coated Tablet (10% weight gain) | Remained intact | <7 min | <2% | >82% within 45 min | sphinxsai.com |
Advanced Drug Delivery Systems
To further enhance the delivery of pantoprazole, advanced systems such as nanoparticles and microspheres have been investigated. tandfonline.comdoaj.org These systems aim to protect the drug at a microscopic level and can offer advantages in terms of dissolution and absorption.
pH-Sensitive Polymeric Nanoparticles : Pantoprazole-loaded nanoparticles have been formulated using pH-sensitive polymers like Eudragit S100 and Hydroxypropyl methylcellulose phthalate (HPMC phthalate HP55) via methods such as nanoprecipitation. doaj.orgresearchgate.net The in vitro characterization of these nanoparticles involves:
Particle Size and Morphology : Techniques like Transmission Electron Microscopy (TEM) are used to determine the size, which is typically in the sub-micron range (e.g., 299 to 640 nm), and spherical shape of the particles. doaj.org
Encapsulation Efficiency (EE) and Loading Capacity (LC) : These parameters quantify the amount of drug successfully incorporated into the nanoparticles and are significantly affected by formulation conditions. doaj.org
In vitro Drug Release : Release studies performed in acidic and buffer media confirm the pH-sensitive nature of the nanoparticles. The formulations show a delayed release in acidic conditions, effectively protecting the drug, followed by a more rapid release at higher pH. doaj.orgresearchgate.net HPMC phthalate HP55 has been shown to provide a slower drug release compared to Eudragit S100. doaj.org
Microspheres : Microspheres prepared by techniques like emulsion-solvent evaporation using enteric polymers (e.g., Eudragit S100) also serve as an effective delivery system. tandfonline.comresearchgate.net In vitro assays demonstrate that these microspheres are effective in protecting pantoprazole in acidic media. tandfonline.comresearchgate.net Characterization includes morphology assessment, encapsulation efficiency, and gastro-resistance studies. tandfonline.com Floating microballoons have also been developed to prolong gastric residence time, showing a pH-dependent, zero-order release pattern. nih.gov
| Polymer Used | Preparation Method | Particle Size Range (nm) | Key In Vitro Finding | Reference |
|---|---|---|---|---|
| Eudragit S100 | Nanoprecipitation | 299.3 - 639.7 | Achieved delayed release to protect pantoprazole from degradation. | doaj.org |
| HPMC Phthalate HP55 | Nanoprecipitation | 299.3 - 639.7 | Showed slower drug release compared to Eudragit S100 nanoparticles. | doaj.org |
Stability and Degradation Pathways of Pantoprazole Sodium Hydrate
Intrinsic Chemical Stability Profile
The stability of pantoprazole (B1678409) sodium hydrate (B1144303) is significantly influenced by pH, oxidative stress, light, and temperature. As a weak base with a pKa of approximately 4, its degradation rate increases as the pH decreases. medscape.commedscape.com
Hydrolytic Degradation Under Acidic and Alkaline Conditions
Pantoprazole is notably unstable in acidic environments, where it undergoes rapid, acid-catalyzed degradation. medscape.comsjr-publishing.com In a solution of 0.01 M HCl at room temperature, approximately 35% of pantoprazole degrades within 10 minutes, and this increases to 92% after 60 minutes. ajrconline.org Complete degradation has been observed in 1 M or 0.1 M HCl within about 10 minutes. ajrconline.org The degradation in acidic conditions is often accompanied by the formation of colored decomposition products, with the solution turning yellow. ajrconline.orggoogle.com Studies have shown that acidification to pH 4 can lead to 56% of the initial concentration remaining after 30 minutes and only 25% after 120 minutes. nih.gov
Conversely, pantoprazole sodium hydrate demonstrates greater stability in alkaline conditions. In the presence of 0.1 M NaOH, it remains highly stable for five days at room temperature. ajrconline.org Even with 1 M NaOH, only mild degradation of less than 5% was observed after the same period. ajrconline.org However, heating under alkaline conditions can accelerate degradation. For instance, after 1128 hours of heating at 50°C in a solution with a pH of 12.2, a concentration reduction of about 14% was observed. nih.gov Another study involving heating at 60°C for two hours in a basic solution resulted in approximately 40% degradation. oup.commedscape.com
Table 1: Hydrolytic Degradation of this compound
| Condition | pH | Temperature | Duration | Degradation | Reference |
|---|---|---|---|---|---|
| Hydrochloric Acid | 2 | Room Temp | 10 min | ~35% | ajrconline.org |
| Hydrochloric Acid | 2 | Room Temp | 60 min | ~92% | ajrconline.org |
| Hydrochloric Acid | 1 | Room Temp | ~10 min | Complete | ajrconline.org |
| Acidified Water | 4 | Room Temp | 30 min | ~44% | nih.gov |
| Acidified Water | 4 | Room Temp | 120 min | ~75% | nih.gov |
| Sodium Hydroxide (B78521) | 13 | Room Temp | 5 days | <5% | ajrconline.org |
| Sodium Hydroxide | 12.2 | 50°C | 1128 hours | ~14% | nih.gov |
| Sodium Hydroxide | 12 | 60°C | 2 hours | ~40% | oup.commedscape.com |
Oxidative Degradation Mechanisms
This compound is susceptible to oxidative degradation. The primary metabolic pathway for pantoprazole involves oxidation by the cytochrome P450 system, specifically by the CYP3A4 enzyme. wikipedia.orgdrugbank.com Forced degradation studies using hydrogen peroxide have demonstrated this vulnerability. When exposed to 3% hydrogen peroxide at room temperature, approximately 53% of pantoprazole degraded after 2 hours, increasing to 67% after 3 hours. ajrconline.org In another study, exposure to 30% hydrogen peroxide resulted in only 7.1% of the original concentration remaining after 73 hours at 23°C. nih.gov The oxidation of the thioether intermediate to the sulfoxide (B87167) form is a key step in its synthesis, often achieved using oxidizing agents like sodium hypochlorite (B82951) or hydrogen peroxide. nih.gov Overoxidation can lead to the formation of the corresponding sulfone. nih.gov
Table 2: Oxidative Degradation of this compound
| Oxidizing Agent | Concentration | Temperature | Duration | Degradation | Reference |
|---|---|---|---|---|---|
| Hydrogen Peroxide | 3% | Room Temp | 2 hours | ~53% | ajrconline.org |
| Hydrogen Peroxide | 3% | Room Temp | 3 hours | ~67% | ajrconline.org |
| Hydrogen Peroxide | 30% | 23°C | 73 hours | ~92.9% | nih.gov |
Photolytic Degradation Pathways
Exposure to light, particularly ultraviolet (UV) radiation, can induce the degradation of this compound. nih.govactascientific.com In its solid form, pantoprazole is relatively stable, with about 10% degradation observed after 3 days of UV light exposure. ajrconline.org However, in solution, it is significantly more photolabile. ajrconline.org A solution of pantoprazole exposed to UV light showed 36% degradation after 24 hours. ajrconline.org Another study reported that after seven days of exposure to UVC radiation (254 nm), the degradation rate was 38.6%, and under UVA radiation (366 nm), it was 35.11%. nih.govresearchgate.net Exposure to solar light for the same period resulted in 25% degradation. nih.gov
Table 3: Photolytic Degradation of this compound
| Form | Light Source | Wavelength | Duration | Degradation | Reference |
|---|---|---|---|---|---|
| Solid | UV Light | Not specified | 3 days | ~10% | ajrconline.org |
| Solution | UV Light | Not specified | 24 hours | 36% | ajrconline.org |
| Pure Drug | UVC Radiation | 254 nm | 7 days | 38.6% | nih.gov |
| Pure Drug | UVA Radiation | 366 nm | 7 days | 35.11% | nih.gov |
| Pure Drug | Solar Light | Not specified | 7 days | 25% | nih.gov |
Thermal Degradation Characteristics
Thermal stress can also lead to the degradation of this compound. The onset of thermal decomposition has been observed at approximately 110°C. researchgate.net Studies on pantoprazole powder exposed to dry heat in an oven showed significant degradation. ajrconline.org Refluxing a solution of pantoprazole in distilled water resulted in 26%, 47%, and 78% degradation after 1, 2, and 4 hours, respectively. ajrconline.org Thermogravimetric analysis (TGA) has shown a total weight loss of 6.534% between 29.6°C and 108.13°C, which is attributed to the loss of bound water. asianpubs.org This loss of water can lead to a collapse of the crystal lattice structure between 100-120°C. asianpubs.org While some studies indicate stability under thermal conditions, others show significant degradation, particularly when heated in solution. ajrconline.orgscielo.br
Table 4: Thermal Degradation of this compound
| Condition | Temperature | Duration | Degradation | Reference |
|---|---|---|---|---|
| Dry Heat (Powder) | 110°C | Not specified | Onset of decomposition | researchgate.net |
| Reflux in Water (Solution) | Boiling | 1 hour | 26% | ajrconline.org |
| Reflux in Water (Solution) | Boiling | 2 hours | 47% | ajrconline.org |
| Reflux in Water (Solution) | Boiling | 4 hours | 78% | ajrconline.org |
Identification and Characterization of Degradation Products
Forced degradation studies under various stress conditions (acidic, alkaline, oxidative, photolytic, and thermal) lead to the formation of several degradation products. High-performance liquid chromatography (HPLC) is a common technique used to separate and quantify these products. ajrconline.orgnih.gov Liquid chromatography-mass spectrometry (LC-MS) and high-resolution mass spectrometry (HRMS) are employed to identify and characterize the structures of these impurities. nih.govresearchgate.netsciex.com
Under acidic hydrolysis, degradation products have been observed at different retention times in HPLC chromatograms. ajrconline.orgoup.commedscape.com Oxidative stress, particularly with agents like m-CPBA, has led to the identification of major degradation products with m/z values of 400.0775, 416.0717, and 400.0778. researchgate.netsciex.com Photolytic degradation under UV radiation and sunlight can result in the formation of seven to eight degradation products. akjournals.com Common impurities identified across different stress conditions include the sulfone and sulfide (B99878) derivatives of pantoprazole. nih.govscielo.br Other identified related compounds include overoxidation products (RC A), the thioether intermediate (RC B), and a pH-dependent degradation product (RC E). nih.gov
Kinetic Studies of Degradation Processes
The degradation of pantoprazole often follows specific kinetic models. In an acidic medium, the degradation has been shown to follow first-order kinetics. ju.edu.jo One study determined the half-life of pantoprazole in a methanolic solution under UVC radiation to be 6.48 minutes, following zero-order kinetics. nih.gov In its solid form, the concentration was reduced to 27% after 10 days, also following a zero-order kinetic model. nih.gov The rate of acid-catalyzed degradation of proton pump inhibitors, including pantoprazole, is directly dependent on the basicity of the benzimidazole (B57391) nitrogen. ju.edu.joresearchgate.net Kinetic spectrophotometric methods have also been developed to study the oxidation of pantoprazole, for instance, with Fe(III) in a sulfuric acid medium. nih.gov These studies are crucial for understanding the rate at which pantoprazole degrades under different conditions, which helps in predicting its shelf-life and ensuring its stability in pharmaceutical formulations.
Future Research Directions and Emerging Areas in Pantoprazole Sodium Hydrate Research
Novel Synthetic Methodologies and Process Intensification
The synthesis of pantoprazole (B1678409) sodium hydrate (B1144303) has evolved to include more efficient and environmentally friendly methods. A notable advancement is the development of a one-pot synthesis process. This method involves reacting 2-chloromethyl-3,4-dimethoxy pyridine (B92270) hydrochloride with 2-mercapto-5-difluoromethoxy benzimidazole (B57391) in the presence of a phase transfer catalyst, followed by treatment with an aqueous sodium hypohalite solution. google.com This approach yields pantoprazole sodium with high purity and yield and also allows for the conversion to its sesquihydrate and monohydrate forms. google.com
Further research focuses on green chemistry principles. A cost-effective and scalable process has been developed where the primary synthetic steps of coupling and oxidation are performed in water, which minimizes the use of organic solvents. acs.orgresearchgate.net This method utilizes sodium hypochlorite (B82951) as an oxidizing agent, which is inexpensive, non-hazardous, and helps control the formation of sulfone impurities. acs.orgnih.gov The process also describes an in-situ transformation of a heterosolvate to the desired pantoprazole sodium sesquihydrate. acs.orgresearchgate.net
Process intensification strategies aim to optimize reaction parameters to improve efficiency. Studies have investigated the impact of various blending times, blending speeds, and compression machine speeds on the granulation and compression processes during tablet manufacturing. researchgate.net Optimization of coating process parameters such as pan speed, spray rate, and the distance of the spray gun to the tablet bed has also been a subject of research. researchgate.net
A common synthetic route for pantoprazole involves the condensation of 5-difluoromethoxy-2-mercaptobenzimidazole with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride to form a thioether intermediate, which is then oxidized to pantoprazole. nih.gov
| Synthetic Step | Reagents and Conditions | Key Advantages |
| One-Pot Synthesis | 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride, 2-mercapto-5-difluoromethoxy benzimidazole, phase transfer catalyst, aqueous sodium hypohalite. google.com | High yield and purity, streamlined process. google.com |
| Green Synthesis | Coupling and oxidation in water, NaOH, NaOCl as oxidizing agent. acs.org | Environmentally friendly, cost-effective, scalable. acs.orgresearchgate.net |
| Conventional Synthesis | Condensation of 5-difluoromethoxy-2-mercaptobenzimidazole and 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, followed by oxidation. nih.govmagtechjournal.com | Established method with a total yield of 77.2% reported in one study. magtechjournal.com |
Advanced Solid-State Engineering for Enhanced Material Properties
The solid-state properties of pantoprazole sodium hydrate significantly influence its stability, dissolution, and bioavailability. Research in this area focuses on identifying and characterizing new polymorphic and solvated forms, as well as developing co-crystals to improve performance. google.comgoogle.com
Several crystalline forms of pantoprazole and its sodium salt have been identified, each with unique powder X-ray diffraction (PXRD) patterns. google.comgoogle.com For example, pantoprazole Form I is characterized by PXRD peaks at 6.6, 13.2, 13.7, 15.7, 23.1, and 23.4±0.2 °2θ, while Form II shows peaks at 5.8, 7.5, 9.3, 15.0, 22.0, and 22.6±0.2 °2θ. google.com The sodium salt also exhibits multiple forms, including an acetone (B3395972) solvate (Form IV), a hydrate (Form VI), a methylethylketone solvate (Form VIII), and a 1-propanol (B7761284) solvate (Form X), each with distinct PXRD characteristics. google.com The discovery of new polymorphic forms provides opportunities to enhance the performance characteristics of the pharmaceutical product. google.com
Co-crystal engineering is another promising approach. By forming co-crystals of pantoprazole sodium with pharmaceutically acceptable co-formers, it is possible to improve properties like acid stability. researchgate.net For instance, a co-crystal of pantoprazole sodium showed significantly reduced degradation in acidic conditions compared to the pure drug. researchgate.net Co-crystals can offer an alternative when traditional salt or polymorph screening fails to yield a form with the desired properties. researchgate.netnih.gov
| Solid Form | Key Characterization Data (PXRD peaks in °2θ) | Potential Advantage |
| Pantoprazole Form I | 6.6, 13.2, 13.7, 15.7, 23.1, 23.4±0.2. google.com | Defined crystalline structure. google.com |
| Pantoprazole Form II | 5.8, 7.5, 9.3, 15.0, 22.0, 22.6±0.2. google.com | Alternative polymorphic form. google.com |
| Pantoprazole Sodium Form IV (Acetone Solvate) | 5.5, 13.8, 16.5, 17.0, 26.2, 26.6±0.2. google.com | Novel solid state. google.com |
| Pantoprazole Sodium Form VI (Hydrate) | 17.9, 19.5, 20.4, 21.4, 24.6±0.2. google.com | Hydrated crystalline form. google.com |
| Pantoprazole Sodium Form VIII (MEK Solvate) | 5.6, 12.1, 13.0, 13.7±0.2. google.com | Novel solvated form. google.com |
| Pantoprazole Sodium Form X (1-Propanol Solvate) | 16.4, 18.3, 19.0, 19.7, 21.9±0.2. google.com | Novel solvated form. google.com |
| Pantoprazole Sodium Co-crystal | Formation of a new crystalline phase confirmed by PXRD and SEM. researchgate.net | Improved acid stability. researchgate.net |
Deeper Elucidation of Molecular Interactions and Off-Target Effects
Understanding the molecular interactions of pantoprazole is crucial for explaining its mechanism of action and potential off-target effects. As a proton pump inhibitor, pantoprazole covalently binds to the H+/K+-ATPase enzyme system in gastric parietal cells. nih.govderpharmachemica.com Due to its substituted benzimidazole sulfoxide (B87167) structure, there is a potential for interaction with the cytochrome P450 (CYP450) system, which could affect the metabolism of other drugs. nih.gov
However, studies have shown that pantoprazole has a lower affinity for CYP450 compared to other proton pump inhibitors like omeprazole (B731) and lansoprazole (B1674482). nih.gov In human studies, pantoprazole did not significantly affect the pharmacokinetics or pharmacodynamics of various drugs metabolized by the CYP450 system, such as diazepam, phenytoin, and warfarin (B611796). nih.gov
Recent computational studies are exploring potential off-target interactions. For example, a structure-based drug repositioning study identified pantoprazole as a potential inhibitor of FOXM1, a transcription factor implicated in some cancers. mdpi.com Molecular docking and simulation techniques predicted that pantoprazole could bind to the DNA-binding domain of FOXM1. mdpi.com Such computational approaches are valuable for identifying novel therapeutic possibilities and understanding potential off-target effects. mdpi.com A deeper understanding of the mechanisms behind off-target binding is essential for the therapeutic application of drugs. nih.gov
Development of High-Throughput Analytical Platforms
The development of high-throughput analytical platforms is essential for the efficient analysis of this compound in various contexts, including formulation development and pharmacokinetic studies. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of pantoprazole. derpharmachemica.comijpsm.comijrpr.com
A significant advancement is the development of a high-throughput parallel HPLC-MS/MS method for the chiral analysis of pantoprazole enantiomers. nih.govresearchgate.net This method allows for a nearly twofold increase in sample throughput, making it suitable for pharmacokinetic studies that require the analysis of a large number of samples. nih.govresearchgate.net The baseline separation of enantiomers was achieved in a short run time of 4.5 minutes. nih.govresearchgate.net
Various HPLC methods have been developed and validated for the estimation of pantoprazole in pharmaceutical dosage forms. derpharmachemica.comijrpr.com These methods are designed to be simple, accurate, and precise for routine analysis. ijrpr.com Optimization of chromatographic conditions, including the selection of the stationary phase, mobile phase composition, and detection wavelength, is crucial for achieving reliable results. derpharmachemica.comijpsm.com
| Analytical Method | Key Features | Application |
| High-Throughput Parallel HPLC-MS/MS | Chiral separation on a Chiralcel OZ-RH column, run time of 4.5 min. nih.govresearchgate.net | Quantitative chiral analysis in pharmacokinetic studies. nih.govresearchgate.net |
| Reverse Phase HPLC | C8 or C18 columns, various mobile phases (e.g., Methanol (B129727) and Dipotassium hydrogen phosphate (B84403) buffer). derpharmachemica.com | Estimation of pantoprazole in tablet dosage forms. derpharmachemica.com |
| Validated HPLC Method | Waters Acquity CSH C18 column, mobile phase of 0.1% formic acid in water and acetonitrile (B52724), PDA detection at 288nm. ijrpr.com | Routine analysis and stability testing of pantoprazole formulations. ijrpr.com |
Integration of Computational Chemistry and Machine Learning in Pharmaceutical Development
Computational chemistry and machine learning are increasingly being integrated into the pharmaceutical development of this compound to predict and optimize its properties. These approaches can accelerate drug discovery and development by rapidly analyzing large datasets and predicting drug-target interactions. mdpi.com
Machine learning models, such as regression trees, gradient boosting, random forest, and extreme gradient boosting, have been used to analyze and optimize the solubility of pantoprazole sodium sesquihydrate. alnoor.edu.iq These models use input features like temperature and pressure to predict solubility, with high accuracy (R2-score > 0.9). alnoor.edu.iq The extreme gradient boosting model was identified as particularly effective for this purpose. alnoor.edu.iq
In the area of drug repositioning, computational methods are used to screen existing drug libraries for new therapeutic applications. mdpi.com For instance, a multi-step, structure-based workflow involving pharmacophore modeling, molecular docking, and molecular dynamics simulations identified pantoprazole as a potential binder to the FOXM1 protein. mdpi.com
Q & A
Q. What is the mechanism of action of pantoprazole sodium hydrate as a proton pump inhibitor (PPI), and how is its inhibitory potency experimentally determined?
this compound irreversibly inhibits H+/K+-ATPase in gastric parietal cells, suppressing acid secretion. Its potency is quantified using in vitro assays with purified gastric membranes or cell lines expressing H+/K+-ATPase. The IC50 value (6.8 μM) is determined via dose-response curves under acidic activation conditions (pH < 3). Radiolabeled pantoprazole or fluorometric ATPase activity assays are common methodologies .
Q. What validated analytical methods are recommended for assessing the purity and stability of this compound in pharmaceutical formulations?
High-performance liquid chromatography (HPLC) with UV detection is the gold standard. The USP monograph specifies a mobile phase of dibasic potassium phosphate (pH 7.0) and acetonitrile, with a C18 column. System suitability tests include resolution ≥10 between pantoprazole and related compounds (A-F). Stability studies under accelerated conditions (40°C/75% RH) monitor degradation products .
Q. How should this compound be handled in laboratory settings to ensure safety and stability?
Store at -20°C in airtight, light-protected containers. Avoid contact with strong oxidizers and moisture. Use PPE (gloves, goggles) during handling. For spills, collect with inert absorbents and dispose via approved waste facilities. Acute toxicity (oral LD50 > 2,000 mg/kg in rats) requires adherence to GHS Category 4 protocols .
Advanced Research Questions
Q. How can Box-Behnken experimental design optimize sustained-release formulations of this compound for gastric ulcer treatment?
A three-factor Box-Behnken design (e.g., varying hydroxyethyl cellulose, chitosan, and calcium chloride concentrations) optimizes microencapsulation parameters (size, swelling ratio, encapsulation efficiency). In vitro release in simulated gastric fluid (pH 1.2) over 24 hours validates sustained profiles. In vivo efficacy is tested in rat ulcer models, comparing healing rates to immediate-release controls .
Q. What methodologies address contradictions in clinical trial data comparing this compound with other acid-suppressive therapies?
Meta-analyses of randomized controlled trials (RCTs) should stratify outcomes by dosage (e.g., pantoprazole 40 mg/day vs. ranitidine 300 mg/day), patient subgroups (e.g., H. pylori-positive vs. -negative), and endpoints (e.g., ulcer healing at 4 vs. 8 weeks). Sensitivity analyses control for confounding variables like concomitant NSAID use .
Q. How do pharmacokinetic interactions between this compound and cytochrome P450-metabolized drugs impact experimental design?
Conduct crossover studies in healthy volunteers with washout periods. Measure plasma concentrations of pantoprazole and co-administered drugs (e.g., ibuprofen) via LC-MS/MS. Assess CYP2C19 genotype polymorphisms to explain inter-individual variability in AUC and Cmax .
Q. What in vitro and in vivo models are suitable for studying pantoprazole’s role in β-amyloid clearance in Alzheimer’s disease?
Use transgenic mouse models (e.g., APP/PS1) to evaluate pantoprazole’s effect on ABC transporter-mediated β-amyloid efflux. In vitro, measure ATPase activity in blood-brain barrier endothelial cells exposed to β-amyloid peptides with/without pantoprazole .
Q. How can researchers mitigate oxidative stress artifacts in studies exploring pantoprazole’s extra-gastric effects (e.g., cardiotoxicity)?
In animal models, co-administer antioxidants (e.g., vitamin E) and monitor cardiac biomarkers (troponin, CK-MB). Use isolated cardiomyocytes to differentiate direct drug effects from oxidative byproducts. Control for pantoprazole’s pH-dependent stability in cell culture media .
Q. What strategies enhance the detection of low-abundance pantoprazole metabolites in pharmacokinetic studies?
Employ stable isotope-labeled pantoprazole (e.g., <sup>13</sup>C-pyridyl) as an internal standard. Use high-resolution mass spectrometry (HRMS) with data-dependent acquisition (DDA) to identify phase I (hydroxylation) and phase II (glucuronidation) metabolites. Validate with synthetic reference standards .
Q. How do proton pump inhibitors like pantoprazole synergize with chemotherapeutics (e.g., doxorubicin) in oncology research?
Preclinical studies in xenograft models combine pantoprazole (20 mg/kg, oral) with doxorubicin. Measure tumor growth delay and apoptosis markers (caspase-3). In vitro, assess pH-dependent drug uptake in lysosomes using fluorescent probes (e.g., LysoTracker) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
